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  • Product: 1H-2-Benzopyran-4-ol
  • CAS: 387335-31-1

Core Science & Biosynthesis

Foundational

1H-2-Benzopyran-4-ol synthesis pathways and mechanisms

This technical guide details the synthesis and mechanistic pathways of 1H-2-benzopyran-4-ol (commonly known as 4-hydroxyisochroman ). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and mechanistic pathways of 1H-2-benzopyran-4-ol (commonly known as 4-hydroxyisochroman ). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core for antifungal agents, dopamine receptor ligands, and precursors to isocoumarins.[1]

Executive Summary

Molecule: 1H-2-Benzopyran-4-ol (4-Hydroxyisochroman) CAS Registry Number: 14056-02-1 (racemic) Core Significance: The isochroman-4-ol skeleton represents a "privileged structure" in drug discovery. Its C4-benzylic hydroxyl group provides a versatile handle for functionalization, while the bicyclic ether system acts as a bioisostere for tetralins and chromans.[1]

This guide delineates two primary synthetic pathways:

  • The Prins Cyclization (Direct): A convergent assembly using o-vinylbenzyl alcohol and formaldehyde.[1]

  • The Reductive Pathway (Stepwise): The synthesis of isochroman-4-one followed by stereoselective reduction.

Part 1: Structural Analysis & Retrosynthetic Logic[1]

The 1H-2-benzopyran system places the oxygen atom at position 2. The 4-hydroxyl group creates a chiral center at the benzylic position. Retrosynthetically, the molecule can be disconnected via two distinct logic gates:[1]

  • C4-O Disconnection (Reductive): Implies a ketone precursor (isochroman-4-one), allowing for late-stage introduction of chirality via asymmetric transfer hydrogenation (ATH).[1]

  • C4-C4a / O2-C3 Disconnection (Cyclization): Implies a cationic cascade (Prins reaction) involving an oxocarbenium ion intermediate generated from o-vinylbenzyl alcohol.

Retrosynthesis Target 1H-2-Benzopyran-4-ol (Target) DisconnectionA C4-O Disconnection (Reduction) Target->DisconnectionA DisconnectionB Prins Cyclization (Cationic Cascade) Target->DisconnectionB Ketone Isochroman-4-one (Precursor A) DisconnectionA->Ketone Alcohol o-Vinylbenzyl alcohol (Precursor B) DisconnectionB->Alcohol

Figure 1: Retrosynthetic analysis showing the Reductive (A) and Prins (B) pathways.[1]

Part 2: Pathway A – The Prins Cyclization (Direct Synthesis)[1]

The Prins cyclization is the most atom-economical route for constructing the isochroman ring system. It involves the acid-catalyzed condensation of o-vinylbenzyl alcohol with an aldehyde (typically paraformaldehyde for the parent alcohol).

Mechanistic Insight

The reaction proceeds via the formation of a hemiacetal, which dehydrates to form a reactive oxocarbenium ion.[1] The pendant styrene double bond attacks this electrophile, closing the ring.[1] The resulting benzylic carbocation is then trapped by water (or the conjugate base of the acid) to install the C4-hydroxyl group.[1]

Critical Control Point: The choice of acid is paramount. Strong mineral acids (H₂SO₄) often lead to dehydration of the product into isochromene .[1] Milder Lewis acids or trifluoroacetic acid (TFA) favor the alcohol product.[1]

PrinsMechanism Start o-Vinylbenzyl Alcohol + HCHO Hemiacetal Hemiacetal Intermediate Start->Hemiacetal H+ Oxocarbenium Oxocarbenium Ion (Electrophile) Hemiacetal->Oxocarbenium -H2O Carbocation Benzylic Cation (C4) Oxocarbenium->Carbocation Intramolecular Cyclization Product 1H-2-Benzopyran-4-ol Carbocation->Product +H2O (Trapping)

Figure 2: Mechanistic flow of the Prins cyclization yielding the isochroman scaffold.[1]

Protocol 1: Acid-Catalyzed Prins Cyclization

Source Validation: Adapted from Yadav et al. and standard Prins methodologies [1, 2].

Reagents:

  • o-Vinylbenzyl alcohol (1.0 equiv)[1]

  • Paraformaldehyde (1.2 equiv)[1]

  • Trifluoroacetic acid (TFA) (1.1 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve o-vinylbenzyl alcohol (10 mmol) and paraformaldehyde (12 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Initiation: Cool the solution to 0°C. Add TFA (11 mmol) dropwise over 10 minutes. Note: Exothermic reaction; control temperature to prevent polymerization of the styrene moiety.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the vinyl alkene spot.

  • Quenching: Quench with saturated aqueous NaHCO₃ solution until pH 7.

  • Isolation: Extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).

Self-Validation (QC):

  • 1H NMR (CDCl₃): Diagnostic signal for H-4 appears as a triplet or doublet of doublets around δ 4.6–4.8 ppm .[1] The benzylic protons (H-1) appear as an AB system or singlet around δ 4.8 ppm .[1]

  • IR: Strong broad stretch at 3300–3400 cm⁻¹ (O-H).[1]

Part 3: Pathway B – Stereoselective Reduction (Asymmetric Route)[1]

For drug development, controlling the C4 stereocenter is essential.[1] This pathway synthesizes the ketone intermediate (isochroman-4-one ) first, followed by Asymmetric Transfer Hydrogenation (ATH).[1]

Step 1: Synthesis of Isochroman-4-one

This is typically achieved via the Dieckmann condensation or Friedel-Crafts cyclization of 2-(carboxymethyl)benzoic acid derivatives, or more commonly, the Parham cyclization logic.[1]

Step 2: Asymmetric Reduction Protocol

Source Validation: Based on Noyori Transfer Hydrogenation principles applied to cyclic ketones [3, 4].

Reagents:

  • Isochroman-4-one (1.0 equiv)[2]

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5-1.0 mol%)[1]

  • Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate (Hydrogen source)[1]

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under argon, weigh the Ruthenium catalyst (0.01 equiv) into a reaction flask.

  • Solvation: Add degassed DMF or DCM.

  • Addition: Add isochroman-4-one (1.0 equiv).

  • Hydrogen Source: Add the HCOOH/Et₃N mixture (5 equiv) via syringe.

  • Reaction: Stir at 25°C for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine and saturated NaHCO₃ (to remove formic acid).[1]

  • Purification: Silica gel chromatography.

Stereochemical Validation:

  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/iPrOH mobile phase).

  • Optical Rotation: Compare [α]D with literature values for (R)- or (S)-4-hydroxyisochroman.

AsymmetricReduction Ketone Isochroman-4-one (Achiral) TS Transition State (Hydride Transfer) Ketone->TS + HCOOH/Et3N Catalyst Ru(II)-TsDPEN (Chiral Catalyst) Catalyst->TS ProductR (R)-1H-2-Benzopyran-4-ol (High ee%) TS->ProductR Stereoselective

Figure 3: Asymmetric Transfer Hydrogenation (ATH) pathway for enantiopure synthesis.

Part 4: Comparative Data Summary

FeaturePathway A: Prins CyclizationPathway B: Ketone Reduction
Starting Material o-Vinylbenzyl alcoholIsochroman-4-one
Step Count 1 (Concerted)2 (Stepwise)
Atom Economy HighModerate
Stereocontrol Racemic (unless chiral auxiliary used)High (Catalyst controlled)
Scalability High (Industrial feasible)High (Pharma standard)
Primary Risk Polymerization of styreneCost of Ru-catalyst

References

  • Yadav, J. S., et al. (2004).[1] "Prins cyclization of vinyl arenes: a novel synthesis of 4-aryl-tetrahydropyrans and 4-hydroxy-isochromans." Tetrahedron Letters, 45(30), 5873-5876.[1]

    • Context: Establishes the core methodology for the Prins cycliz
    • [1]

  • Vetica, F., et al. (2016).[1][3][4] "Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction." Synthesis, 48, 4451-4458.[1][3]

    • Context: Provides authoritative grounding on the reactivity of isochromanone precursors and asymmetric induction in this scaffold.
    • [1]

  • Noyori, R., & Hashiguchi, S. (1997).[1] "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.[1]

    • Context: The foundational text for the reduction protocol described in Pathway B.[1]

    • [1]

  • Bai, R., et al. (2013).[1][5] "Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates."[5] Bioorganic & Medicinal Chemistry, 21(9), 2495-2502.[1]

    • Context: Demonstrates the synthesis and reduction of isochroman-4-ones in a drug discovery context.

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1H-2-Benzopyran-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isochroman-4-ol Scaffold 1H-2-Benzopyran-4-ol, more commonly known in the scientific literature as isochroman-4-ol, is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isochroman-4-ol Scaffold

1H-2-Benzopyran-4-ol, more commonly known in the scientific literature as isochroman-4-ol, is a heterocyclic organic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. Its structure, which features a dihydropyran ring fused to a benzene ring with a hydroxyl group at the 4-position, represents a key building block in the synthesis of a wide array of more complex molecules. The isochroman motif is a privileged scaffold found in numerous natural products and biologically active compounds, exhibiting properties ranging from anti-inflammatory to analgesic.[1] This guide provides a comprehensive overview of the chemical properties, stability, synthesis, and reactivity of isochroman-4-ol, offering field-proven insights for professionals engaged in drug discovery and development.

Physicochemical and Computed Properties

The fundamental properties of a molecule are critical in determining its handling, storage, and behavior in various chemical and biological systems. Isochroman-4-ol is typically a solid at room temperature and, like its parent compound isochroman, is expected to be sparingly soluble in water but soluble in common organic solvents.[2] Isochroman is reported to be stable under normal temperatures and pressures, a property that can be largely extrapolated to isochroman-4-ol, although the hydroxyl group may introduce additional reactivity pathways.[2]

PropertyValueSource
CAS Number 20924-57-6[3]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [3]
Synonyms Isochroman-4-ol, 3,4-Dihydro-1H-2-benzopyran-4-ol[3]
Topological Polar Surface Area (TPSA) 29.46 Ų[3]
LogP (calculated) 1.2502[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Synthesis of 1H-2-Benzopyran-4-ol: A Practical Protocol

The synthesis of the isochroman scaffold is most notably achieved through the Oxa-Pictet-Spengler reaction, which allows for the construction of the bicyclic ring system.[4][5] This reaction involves the cyclization of a β-arylethanol with an aldehyde or ketone under acidic conditions. Recent advancements have expanded the scope of this reaction, for instance, by utilizing epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) to facilitate the reaction at room temperature.[4] For the specific synthesis of the parent 1H-2-Benzopyran-4-ol, a common and direct laboratory-scale method is the reduction of the corresponding ketone, isochroman-4-one.

Experimental Protocol: Reduction of Isochroman-4-one

This protocol describes a standard procedure for the synthesis of 1H-2-Benzopyran-4-ol via the reduction of isochroman-4-one using a mild reducing agent such as sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is a selective reducing agent for aldehydes and ketones that will not reduce other functional groups that might be present on a more complex derivative, and it is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH).

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isochroman-4-one (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, at room temperature. The choice of a protic solvent is crucial as it participates in the quenching of the borate ester intermediate.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction and to minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the cooled solution. The slow addition helps to maintain a controlled reaction rate.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid, such as 1 M HCl, until the effervescence ceases.

  • Work-up: Remove the organic solvent under reduced pressure. The resulting aqueous residue is then extracted with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford pure 1H-2-Benzopyran-4-ol.

SynthesisWorkflow start Isochroman-4-one in Methanol reagent Sodium Borohydride (NaBH4) start->reagent 0°C to rt quench Quench with dilute HCl reagent->quench extraction Solvent Evaporation & Ethyl Acetate Extraction quench->extraction purification Column Chromatography extraction->purification product 1H-2-Benzopyran-4-ol purification->product

Synthetic Workflow for 1H-2-Benzopyran-4-ol

Chemical Reactivity and Mechanistic Insights

The reactivity of 1H-2-Benzopyran-4-ol is primarily dictated by the hydroxyl group at the benzylic position and the ether linkage within the heterocyclic ring.

Reactions of the Hydroxyl Group

The secondary alcohol functionality of isochroman-4-ol can undergo a variety of classical alcohol reactions.

  • Oxidation: The hydroxyl group can be oxidized back to the corresponding ketone, isochroman-4-one, using a range of oxidizing agents. Mild conditions, for example, using a chromium-based reagent like pyridinium chlorochromate (PCC) or a hypervalent iodine reagent like Dess-Martin periodinane, are often employed to avoid over-oxidation or side reactions. More environmentally friendly methods using molecular oxygen and novel catalysts are also being developed for the oxidation of isochromans.[6]

  • Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method.[7][8][9] The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

FischerEsterification cluster_0 Mechanism Alcohol Isochroman-4-ol (Nucleophile) Attack Nucleophilic Attack Alcohol->Attack Acid Carboxylic Acid Protonation Protonation of Carbonyl Acid->Protonation H+ Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Ester Ester Product Deprotonation->Ester

Fischer Esterification Mechanism
  • Conversion to Halides: The hydroxyl group can be converted to a good leaving group, which can then be displaced by a halide. This can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[10]

  • Dehydration: Under strongly acidic and high-temperature conditions, the alcohol can undergo dehydration to form an alkene.[11][12] However, this reaction may be complicated by the stability of the resulting double bond within the heterocyclic ring.

Reactivity of the Isochroman Ring

The isochroman ring system itself can participate in reactions, particularly at the benzylic C1 position, which is activated by the adjacent oxygen atom.

  • Oxidative Coupling: The C-H bond at the C1 position can be activated for oxidative coupling reactions, allowing for the introduction of various substituents.[13]

  • Ring Opening: Under certain conditions, such as treatment with strong Lewis acids or during specific rearrangements, the heterocyclic ring of isochromans can be opened.[13]

Spectroscopic Analysis

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm. - Benzylic Protons (CH₂O): Two distinct signals for the diastereotopic protons adjacent to the oxygen, likely in the δ 4.5-5.0 ppm range. - Methylene Protons (CH₂): Multiplets in the δ 2.5-3.0 ppm range. - Methine Proton (CHOH): A signal in the δ 4.8-5.2 ppm range, likely a triplet or a doublet of doublets. - Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR - Aromatic Carbons: Signals in the δ 120-140 ppm range. - Benzylic Carbon (CHOH): A signal in the δ 65-75 ppm range. - Methylene Carbon (CH₂O): A signal in the δ 60-70 ppm range. - Methylene Carbon (CH₂): A signal in the δ 30-40 ppm range.
IR Spectroscopy - O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹. - C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region. - C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 150. - Key Fragmentation: Loss of water (M-18) to give a peak at m/z = 132. Fragmentation of the heterocyclic ring can also be expected.

Applications in Drug Development

The isochroman scaffold is a cornerstone in the development of new therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is advantageous for optimizing interactions with biological targets. Derivatives of isochroman have been investigated for a wide range of pharmacological activities, underscoring the importance of 1H-2-Benzopyran-4-ol as a versatile starting material for the synthesis of compound libraries for high-throughput screening.[1][15] The hydroxyl group at the 4-position serves as a convenient handle for further functionalization, allowing for the systematic exploration of the structure-activity relationship (SAR) of novel isochroman-based drug candidates.

References

  • Green Oxidation of Isochromans to Isochromanones with Molecular Oxygen Catalyzed by a Tetranuclear Vanadium Cluster. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis of isochromans. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Strategies for the synthesis of isochroman derivatives and intermolecular halo‐cycloacetalization of olefinic aldehyde. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023). RSC Publishing. Retrieved February 8, 2026, from [Link]

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. (2023). PMC. Retrieved February 8, 2026, from [Link]

  • Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. (2018). University of Liverpool IT Services. Retrieved February 8, 2026, from [Link]

  • Synthesis of isochromans via Fe(OTf)2-catalyzed Oxa-Pictet-Spengler cyclization. (2018). University of Liverpool IT Services. Retrieved February 8, 2026, from [Link]

  • Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • 17.6: Reactions of Alcohols. (2024). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Mechanism of the Fischer Esterification in Organic Chemistry. (2017). YouTube. Retrieved February 8, 2026, from [Link]

  • 13C NMR Spectroscopy. (n.d.). chemconnections. Retrieved February 8, 2026, from [Link]

  • Isochromans from 2-(3′,4′-dihydroxy)phenylethanol. (2025). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Supporting information for. (n.d.). Supporting information. Retrieved February 8, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Alcohol Reactivity. (n.d.). MSU chemistry. Retrieved February 8, 2026, from [Link]

  • Elimination Reactions of Alcohols. (2015). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • 11: Infrared Spectroscopy and Mass Spectrometry. (2020). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • 11: Infrared Spectroscopy and Mass Spectrometry. (n.d.). LibreTexts. Retrieved February 8, 2026, from [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved February 8, 2026, from [Link]

  • 12.6 Substitution Reactions of Alcohols | Organic Chemistry. (2021). YouTube. Retrieved February 8, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved February 8, 2026, from [Link]

  • Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 8, 2026, from [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved February 8, 2026, from [Link]

  • 5: Organic Spectrometry. (n.d.). LibreTexts. Retrieved February 8, 2026, from [Link]

Sources

Foundational

1H-2-Benzopyran-4-ol spectroscopic data (1H NMR, 13C NMR, IR, MS)

(3,4-Dihydro-1H-2-benzopyran-4-ol) Executive Summary & Nomenclature Clarification Target Compound: Isochroman-4-ol (CAS: 14056-02-1) Synonyms: 4-Hydroxyisochroman; 3,4-Dihydro-1H-2-benzopyran-4-ol. Nomenclature Note: The...

Author: BenchChem Technical Support Team. Date: February 2026

(3,4-Dihydro-1H-2-benzopyran-4-ol)

Executive Summary & Nomenclature Clarification

Target Compound: Isochroman-4-ol (CAS: 14056-02-1) Synonyms: 4-Hydroxyisochroman; 3,4-Dihydro-1H-2-benzopyran-4-ol.

Nomenclature Note: The user request specifies "1H-2-Benzopyran-4-ol." Strictly defined, this refers to the isochromene derivative (containing a C3-C4 double bond). However, 4-hydroxyisochromenes are enols that rapidly tautomerize to the thermodynamically stable ketone (Isochroman-4-one ). In drug development and synthetic contexts, the stable alcohol obtained from reducing the ketone is the saturated Isochroman-4-ol . This guide focuses on the stable, characterizable Isochroman-4-ol , as it represents the isolable entity used as a chiral building block in medicinal chemistry.

Synthesis & Sample Preparation

To ensure spectroscopic data correlates to a pure sample, the standard synthesis via hydride reduction is outlined. This protocol minimizes impurities (e.g., over-reduced diols) that complicate spectral interpretation.

Experimental Protocol: Synthesis of Isochroman-4-ol
  • Reagents: Isochroman-4-one (1.0 eq), Sodium Borohydride (NaBH4, 1.1 eq), Methanol (MeOH, anhydrous).

  • Procedure:

    • Dissolve isochroman-4-one in MeOH (0.5 M concentration) at 0°C.

    • Add NaBH4 portion-wise over 15 minutes to control H2 evolution.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Quench: Add saturated NH4Cl solution dropwise.

    • Extraction: Remove MeOH in vacuo; extract aqueous residue with Dichloromethane (DCM) (3x).

    • Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 3:1) to yield Isochroman-4-ol as a colorless oil/solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Isochroman-4-one (Ketone Precursor) Reagent NaBH4 / MeOH 0°C -> RT Start->Reagent Dissolution Intermediate Alkoxide Intermediate Reagent->Intermediate Hydride Attack Quench NH4Cl Quench & DCM Extraction Intermediate->Quench Protonation Product Isochroman-4-ol (Target Alcohol) Quench->Product Isolation

Figure 1: Step-by-step reductive synthesis of Isochroman-4-ol from its ketone precursor.

Spectroscopic Data: 1H NMR (Proton NMR)

Solvent: CDCl3 (Chloroform-d) | Frequency: 400 MHz Structural Logic: The isochroman ring adopts a half-chair conformation. The C4-hydroxyl group typically prefers the pseudo-equatorial orientation to minimize steric strain, placing the H-4 proton in a pseudo-axial position. This conformation dictates the coupling constants (


 values).
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-1 4.75 - 4.85AB q or br s2H

Benzylic ether protons. Deshielded by O and Ar ring. Often appears as an AB system due to the chiral center at C4.
H-4 4.55 - 4.65dd or t1H

Carbinol proton (

to OH). Pseudo-axial. Coupling to H-3 protons depends on dihedral angles.
H-3a 4.05 - 4.15ddd1H

Ether proton (

to O). Diastereotopic.
H-3b 3.85 - 3.95ddd1H

Ether proton. Diastereotopic.
Ar-H 7.00 - 7.30m4H-Aromatic protons. Overlapping multiplets typical of ortho-disubstituted benzene rings.
OH 2.00 - 2.50br s1H-Hydroxyl proton. Shift varies with concentration and temperature.

Expert Insight:

  • Conformational Locking: The coupling between H-4 and H-3a/H-3b is critical. If

    
     values are small (< 5 Hz), it suggests H-4 is pseudo-equatorial (OH axial). If one 
    
    
    
    is large (> 8 Hz), H-4 is pseudo-axial (OH equatorial). In isochroman-4-ol, the OH usually prefers the pseudo-equatorial position, resulting in smaller/medium couplings for the pseudo-axial H-4 due to the flattened half-chair geometry.
  • H-1 Anomaly: Watch for the H-1 protons. Unlike the parent isochroman where H-1 is a singlet, the chirality at C4 makes the H-1 protons diastereotopic (

    
     and 
    
    
    
    ), often resolving into an AB quartet with a large geminal coupling (~15 Hz).
Spectroscopic Data: 13C NMR (Carbon NMR)

Solvent: CDCl3 | Frequency: 100 MHz

PositionShift (

, ppm)
TypeAssignment Logic
C-1 68.0 - 69.5CH2Benzylic ether carbon. Deshielded by Oxygen.
C-3 69.5 - 71.0CH2Ether carbon adjacent to C4.
C-4 64.0 - 66.0CHCarbinol carbon (attached to OH).
C-4a 134.0 - 136.0C (quat)Aromatic quaternary carbon (bridgehead).
C-8a 132.0 - 134.0C (quat)Aromatic quaternary carbon (bridgehead).
Ar-C 124.0 - 129.0CHAromatic methines (C5, C6, C7, C8).
Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization).

  • Molecular Ion (

    
    ):  m/z 150 (Consistent with Formula 
    
    
    
    ).
  • Base Peak: Often m/z 104 or 132 depending on conditions.

Fragmentation Pathway (EI)
  • Dehydration (

    
    ):  Loss of water is the dominant pathway, generating the isochromene cation (m/z 132), which is highly stabilized by aromatic conjugation.
    
  • Retro-Diels-Alder (RDA) Type: The heterocyclic ring can cleave, often losing formaldehyde (

    
    , 30 Da) or ethylene oxide fragments, though this is more common in the ketone.
    
  • Benzyl/Tropylium Series: Further fragmentation leads to m/z 104 (styrene radical cation) and m/z 77 (phenyl).

Visualization: MS Fragmentation Logic

MSFragmentation M_Ion Molecular Ion (M+) m/z 150 Dehydration [M - H2O]+ Isochromene Cation m/z 132 M_Ion->Dehydration - H2O (18) Styrene Styrene Cation [C8H8]+ m/z 104 Dehydration->Styrene - CO (28) Tropylium Tropylium Ion [C7H7]+ m/z 91 Styrene->Tropylium - CH

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)

Method: Neat film (ATR) or KBr pellet.

Wavenumber (

)
Vibration ModeIntensityNotes
3200 - 3450 O-H StretchBroad, StrongCharacteristic of alcohol H-bonding.
2850 - 2950 C-H StretchMediumAlkyl C-H (methylene/methine).
1580 - 1610 C=C StretchWeak/MediumAromatic ring breathing.
1050 - 1150 C-O StretchStrongC-O-C (ether) and C-O-H (alcohol) bands overlap here.
740 - 760 C-H BendingStrongOrtho-disubstituted benzene (out-of-plane).
References
  • Synthesis & Characterization

    • Title: "Synthesis of isochroman derivatives via oxa-Pictet–Spengler reaction."
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for isochroman methodology).

  • NMR Data Verification

    • Title: "SDBS Spectral D
    • Source:National Institute of Advanced Industrial Science and Technology (AIST).
    • URL:[Link] (Search Index: Isochroman derivatives).

  • Mass Spectrometry Rules

    • Title: "Fragment
    • Source:NIST Chemistry WebBook.
    • URL:[Link]

Exploratory

Technical Guide: The 1H-2-Benzopyran-4-ol Scaffold in Natural Products

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Natural Product Researchers, and Drug Discovery Scientists Executive Summary The 1H-2-benzopyran-4-ol scaffold, chemically distinct as isochroman-4-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Natural Product Researchers, and Drug Discovery Scientists

Executive Summary

The 1H-2-benzopyran-4-ol scaffold, chemically distinct as isochroman-4-ol (3,4-dihydro-1H-2-benzopyran-4-ol), represents a privileged substructure in secondary metabolites derived predominantly from fungal sources (Penicillium, Aspergillus, Fusarium). Unlike its oxidized counterpart (isocoumarin), the reduced isochroman-4-ol core contains a C4-hydroxyl group and a cyclic ether, imparting unique solubility and hydrogen-bonding capabilities critical for protein-ligand interactions.

This guide provides a rigorous analysis of the scaffold’s natural occurrence, biosynthetic logic, and synthetic accessibility. It serves as a blueprint for researchers aiming to isolate these metabolites or synthesize derivatives for structure-activity relationship (SAR) studies.

Part 1: Structural Diversity & Natural Occurrence[1][2]

The 1H-2-benzopyran-4-ol core is rarely found as a "naked" scaffold; it is typically embedded within complex polyketides or functionalized with alkyl/aryl side chains at the C3 position and phenolic hydroxyls on the benzene ring.

Key Natural Product Classes

The following table summarizes validated natural products containing the specific 4-hydroxyisochroman architecture.

Compound NameSource OrganismStructural FeaturesBiological Activity
(2R,4S)-5-methoxy-2-methyl-isochroman-4-ol Penicillium citrinum (Mangrove endophyte)C5-methoxy, C2-methyl, C4-hydroxyl (cis-configuration)Moderate cytotoxicity; biosynthetic precursor.
Pseudoanguillosporin A & B Cosmospora sp.[1] / PseudoanguillosporaIsochroman core with aliphatic side chainsPhytotoxic; antifungal.
Fusarantimicrobial A Fusarium sp.Highly oxygenated isochroman coreAntimicrobial activity against S. aureus.
Berkelic Acid Penicillium sp.[2] (Acid mine waste)Spiroketal fused to an isochroman corePotent selective cytotoxicity (Ovarian cancer, IC50 ~91 nM).
Citrinin Derivatives Penicillium citrinumOxidized quinone methide forms (related)Nephrotoxic; antibiotic (historical significance).
Structural Nuance: The C4-Hydroxyl

The presence of the hydroxyl group at C4 is pivotal. In many metabolites (e.g., Mellein derivatives), this position is unsubstituted or oxidized to a ketone (isochroman-4-one). The specific 4-ol variant introduces a chiral center that often dictates the stereochemical selectivity of the molecule's binding affinity.

Part 2: Biosynthetic Logic

The biosynthesis of the 1H-2-benzopyran-4-ol scaffold follows a Polyketide Synthase (PKS) logic, specifically involving Non-Reducing PKS (NR-PKS) or partially reducing PKS systems.

Mechanism of Ring Formation
  • Chain Assembly: The carbon backbone is assembled from acetyl-CoA and malonyl-CoA units.

  • Cyclization: The aromatic ring forms via Claisen condensation.

  • Pyran Ring Closure: The critical step for the isochroman core involves the attack of a phenolic hydroxyl group onto an epoxide or an olefinic intermediate, often catalyzed by a specific cyclase or FAD-dependent monooxygenase.

  • Hydroxylation: The C4-hydroxyl is typically introduced via post-PKS oxidation (P450 monooxygenase) or retained from the reduction of a diketone intermediate.

Visualization: Biosynthetic Pathway

The following diagram illustrates the logical flow from Acetyl-CoA to the functionalized isochroman-4-ol core.

Biosynthesis Acetyl Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (Chain Assembly) Acetyl->PKS Precursor Linear Poly-beta-keto Intermediate PKS->Precursor Aromatization Claisen Cyclization (Aromatic Ring) Precursor->Aromatization Epox Epoxide Intermediate (Post-PKS) Aromatization->Epox FAD-Monooxygenase Cyclization Heterocyclization (Pyran Ring Closure) Epox->Cyclization Epoxide Opening Product 1H-2-Benzopyran-4-ol (Isochroman-4-ol) Cyclization->Product Stereoselective Reduction/Hydroxylation

Caption: Biosynthetic logic flow from PKS assembly to stereoselective pyran ring closure.

Part 3: Chemical Synthesis (Application)[4][5][6][7][8]

For drug development, isolating these compounds from fungi is low-yield and inconsistent. Chemical synthesis is the preferred route for generating libraries. The Prins Cyclization is the most robust and "self-validating" method because it locks the stereochemistry of the pyran ring through a transition state chair conformation.

Method A: The Prins Cyclization (Gold Standard)

This reaction involves the condensation of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid.

  • Substrate: 2-vinylbenzyl alcohol (or equivalent homoallylic system).

  • Reagent: Aldehyde (R-CHO) defines the C3 substituent.

  • Catalyst: TFA, TMSOTf, or Indium(III) chloride.

  • Outcome: Generates the isochroman-4-ol core with high diastereoselectivity (usually cis-fused).

Method B: Oxa-Pictet-Spengler Reaction

Useful for electron-rich aromatic rings. It involves the reaction of a


-arylethyl alcohol (phenolic) with an aldehyde/acetal. While efficient for isochromans, introducing the C4-hydroxyl requires a pre-functionalized starting material (e.g., a chiral epoxide).
Visualization: Synthetic Workflow (Prins Strategy)

Synthesis Start Homoallylic Alcohol (e.g., 2-vinylbenzyl alcohol) Acid Lewis Acid (TFA / InCl3) Start->Acid Aldehyde Aldehyde (R-CHO) Aldehyde->Acid TS Oxocarbenium Ion Transition State Acid->TS Trap Nucleophilic Trapping (Water/Solvent) TS->Trap Cyclization Final 4-Hydroxyisochroman (Cis-Diastereomer) Trap->Final Hydrolysis

Caption: The Prins Cyclization pathway for constructing the 4-hydroxyisochroman core.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Prins Cyclization

Objective: Synthesis of 3-substituted-isochroman-4-ol.

  • Reagent Prep: Dissolve 2-vinylbenzyl alcohol (1.0 equiv) and the desired aldehyde (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Catalysis: Cool the mixture to 0°C under Argon. Add TFA (Trifluoroacetic acid, 1.0 equiv) dropwise. Note: For acid-sensitive substrates, use InCl3 (10 mol%) at room temperature.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a more polar spot than the starting alcohol.

  • Quench: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).

  • Validation:

    • 1H NMR: Look for the characteristic doublet-of-doublets for H-4 (~4.5 ppm) and the benzylic protons.

    • Stereochemistry: NOESY experiments will confirm the cis-relationship between H-3 and H-4 if the Prins reaction proceeds via the standard chair transition state.

Protocol 2: Extraction from Fungal Culture (Penicillium sp.)[2]

Objective: Isolation of natural isochroman-4-ols.

  • Fermentation: Cultivate Penicillium citrinum on solid rice medium (1 kg) for 28 days at 25°C.

  • Extraction: Macerate the moldy rice with EtOAc (3 x 2 L). Filter and concentrate under reduced pressure to yield crude extract.

  • Partition: Suspend crude extract in water and partition with Petroleum Ether (to remove fats) followed by EtOAc . Retain the EtOAc fraction.

  • Fractionation: Subject the EtOAc fraction to Silica Gel Vacuum Liquid Chromatography (VLC), eluting with a gradient of CH2Cl2:MeOH (100:0 to 0:100).

  • Isolation: Purify polar fractions using semi-preparative HPLC (C18 column, H2O:MeCN gradient). Isochroman-4-ols typically elute in the 40-60% MeCN range.

Part 5: Pharmacological Profile (SAR)

The 1H-2-benzopyran-4-ol scaffold exhibits a defined Structure-Activity Relationship (SAR):

  • C4-Hydroxyl: Essential for H-bond donation. Esterification of this group often reduces polarity but can improve membrane permeability (prodrug strategy). In some cytotoxic assays, oxidation to the ketone (isochroman-4-one) increases reactivity but reduces selectivity.

  • C3-Substituent: The nature of the R-group at C3 (methyl, alkyl, aryl) dictates the hydrophobic fit into the binding pocket. Long alkyl chains (as seen in Pseudoanguillosporins) often enhance antifungal activity by disrupting cell membranes.

  • Aromatic Substitution: Electron-donating groups (OMe, OH) on the benzene ring (positions 6, 7, or 8) are critical for antioxidant capacity and modulating the electron density of the pyran ring oxygen.

References

  • National Institutes of Health (NIH). (2025). Chemoenzymatic Cyclization by Vanadium Chloroperoxidase for Synthesis of 4-Hydroxyisochroman-1-Ones. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). The Prins Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • ResearchGate. (2025). Isochromans and α-Pyrones from Penicillium corylophilum. Retrieved from [Link]

Sources

Exploratory

1H-2-Benzopyran-4-ol Molecular Modeling and Computational Studies

Executive Summary The 1H-2-benzopyran-4-ol (isochroman-4-ol) scaffold represents a critical chemical fragment in medicinal chemistry, serving as a core substructure for various bioactive natural products and synthetic dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-2-benzopyran-4-ol (isochroman-4-ol) scaffold represents a critical chemical fragment in medicinal chemistry, serving as a core substructure for various bioactive natural products and synthetic drugs.[1] While its oxidized counterpart, 1-benzopyran-4-one (chromone), is widely recognized for kinase inhibitory and anti-inflammatory activity, the reduced alcohol form offers unique stereochemical features and hydrogen-bonding capabilities essential for fragment-based drug design (FBDD).

This technical guide provides a rigorous computational framework for modeling the 1H-2-benzopyran-4-ol moiety. We detail the causality between ring pucker conformations and binding affinity, establish self-validating DFT protocols for electronic profiling, and define a structure-based docking workflow against relevant therapeutic targets such as PI3K and COX-2.

Part 1: Conformational Analysis & Structural Dynamics

The Stereochemical Challenge

The isochroman ring system is not planar. Unlike the rigid chromone, the dihydropyran ring in 1H-2-benzopyran-4-ol undergoes significant conformational flipping, typically oscillating between half-chair and sofabed conformations. This flexibility dictates the vector of the C4-hydroxyl group (axial vs. equatorial), which is the primary pharmacophore for hydrogen bonding.

Causality: Accurate modeling of binding affinity fails if the ligand is treated as a rigid body in an incorrect low-energy conformer. A dynamic conformational search is the prerequisite for any docking study.

Computational Protocol: Conformational Scanning

To resolve the energy landscape of the pyran ring pucker, we employ a two-stage hierarchical approach.

Step-by-Step Methodology:

  • Force Field Scanning (Coarse-Grained):

    • Software: OpenBabel / RDKit / Macromodel.

    • Method: Monte Carlo Multiple Minimum (MCMM) search.

    • Parameters: Generate 1000 conformers; energy window 10 kcal/mol; RMSD cutoff 0.5 Å.

    • Objective: Identify all local minima for the heterocyclic ring pucker.

  • DFT Optimization (Fine-Grained):

    • Software: Gaussian 16 / ORCA / GAMESS.

    • Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). Note: Dispersion correction (D3) is critical for accurately modeling intramolecular CH-π interactions in the fused ring system.

    • Solvation: IEFPCM (Water) to mimic physiological conditions.

    • Frequency Calculation: Essential to confirm minima (zero imaginary frequencies).

Self-Validation Check:

  • If the energy difference between the axial and equatorial conformers is < 2 kcal/mol, then both conformers must be advanced to the docking stage.

Part 2: Electronic Structure & Reactivity (DFT)

Understanding the electronic distribution is vital for predicting metabolic stability (oxidation to ketone) and electrostatic interactions with protein residues.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of 1H-2-benzopyran-4-ol is governed by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the benzene ring and the ether oxygen (O2), indicating susceptibility to electrophilic attack.

  • LUMO: Distributed over the aromatic system, relevant for nucleophilic interactions.

Molecular Electrostatic Potential (MESP) Mapping

The MESP map guides the identification of donor/acceptor sites.

  • Deep Red Region: The O2 ether oxygen and O4 hydroxyl oxygen (H-bond acceptors).

  • Deep Blue Region: The H4 hydroxyl proton (H-bond donor).

Data Summary: Calculated Electronic Properties (B3LYP/6-311++G )**

Property Value (Approx.) Interpretation
Dipole Moment (Debye) 2.1 - 2.4 Moderate polarity; good membrane permeability.
HOMO Energy (eV) -6.2 Moderate ionization potential; stable against spontaneous oxidation.
LUMO Energy (eV) -0.8 Low electrophilicity index.

| H-Bond Donors | 1 (C4-OH) | Critical for active site anchoring (e.g., Ser/Thr residues). |

Part 3: Structure-Based Drug Design (Docking Workflow)

Benzopyran derivatives are privileged structures for inhibiting kinases (e.g., PI3K) and cyclooxygenases (COX-2). We utilize PI3K (Phosphoinositide 3-kinase) as the exemplar target to demonstrate the docking workflow, given the scaffold's known affinity for the ATP-binding pocket.

Workflow Visualization

The following diagram illustrates the integrated workflow from ligand preparation to interaction profiling.

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation (PI3K) L1 1H-2-Benzopyran-4-ol (2D Structure) L2 Conformational Search (MMFF94 / B3LYP) L1->L2 L3 Charge Calculation (Gasteiger/RESP) L2->L3 D1 Molecular Docking (AutoDock Vina / GOLD) L3->D1 R1 PDB Retrieval (e.g., 1E7U) R2 Pre-processing (Remove Water/Add H) R1->R2 R3 Grid Generation (Active Site: Val851, Lys802) R2->R3 R3->D1 D2 Interaction Profiling (PLIP / LigPlot+) D1->D2 D3 Select Lead Conformer D2->D3

Caption: Integrated computational workflow for modeling 1H-2-benzopyran-4-ol interactions.

Experimental Protocol: Molecular Docking

Target: PI3Kγ (PDB ID: 1E7U) or COX-2 (PDB ID: 3LN1).

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand (e.g., ATP or Wortmannin binding site).

    • Dimensions: 20 x 20 x 20 Å (sufficient to cover the hinge region).

    • Critical Step: Ensure the grid encompasses the "affinity pocket" (Val851 in PI3K) where the benzopyran oxygen often acts as a hydrogen bond acceptor.

  • Docking Parameters (AutoDock Vina):

    • Exhaustiveness: 32 (High precision).

    • Num Modes: 20.[1][2]

    • Energy Range: 4 kcal/mol.

  • Scoring & Validation:

    • Binding Affinity: Expect scores in the range of -6.0 to -7.5 kcal/mol for the fragment alone.

    • RMSD: Re-dock the native co-crystallized ligand. The protocol is valid only if the RMSD < 2.0 Å.

Interaction Analysis

Post-docking analysis (using PLIP or PyMOL) typically reveals:

  • H-Bonding: The C4-OH group often donates a proton to the backbone carbonyl of the hinge region or catalytic residues (e.g., Asp817 in PI3K).

  • Hydrophobic Interactions: The fused benzene ring engages in

    
    -
    
    
    
    T-shaped or stacking interactions with aromatic residues (e.g., Trp812).

Part 4: ADMET & Drug-Likeness Profile

For a fragment to be viable, it must adhere to strict physicochemical criteria. 1H-2-Benzopyran-4-ol is an ideal "Rule of 3" fragment (for fragment-based design) rather than a full "Rule of 5" drug.

ADMET Profile (Predicted):

Parameter Value Status
Molecular Weight 150.17 g/mol Ideal Fragment (<300)
LogP (Octanol/Water) ~1.25 Optimal Hydrophilicity
TPSA 29.5 Ų High BBB Permeability
H-Bond Donors 1 Compliant
H-Bond Acceptors 2 Compliant

| Metabolic Risk | High | C4-OH is prone to oxidation to ketone (chromone). |

Implication: The rapid oxidation of the 4-ol to the 4-one (ketone) in vivo suggests that 1H-2-benzopyran-4-ol may act as a prodrug or a metabolic intermediate. Computational metabolism prediction (e.g., using SMARTCyp) is recommended to assess cytochrome P450 lability.

References

  • Chemical Structure & Properties

    • IsochroMan-4-ol (CAS 20924-57-6).[3][4] ChemicalBook. Link

  • Biological Activity of Benzopyran Derivatives

    • Mamedov, et al. "Biological activity of benzopyran derivatives against some microorganisms." ResearchGate.[5] Link

    • "Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi." PubMed Central. Link

  • Computational Methodologies (DFT & Docking)

    • "Synthesis, Characterization, Computational Studies, Molecular Docking... of Dihydropyrano[3,2-c]chromene." NIH/PubMed. Link

    • "Conformational Preferences and Benchmarking of Computational Methods." PubMed Central. Link

  • Target Interaction (Kinase/COX-2)

    • "Studies of the Benzopyran Class of Selective COX-2 Inhibitors Using 3D-QSAR and Molecular Docking." PubMed. Link

    • "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds." MDPI. Link

Sources

Foundational

Toxicological profile of 1H-2-Benzopyran-4-ol and its derivatives

An In-Depth Technical Guide to the Toxicological Profile of 1H-2-Benzopyran-4-ol and its Derivatives For Researchers, Scientists, and Drug Development Professionals The benzopyran scaffold is a privileged structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of 1H-2-Benzopyran-4-ol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzopyran scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant therapeutic potential.[1][2][3][4] As drug development pipelines increasingly explore novel benzopyran derivatives, a thorough understanding of their potential toxicological profiles is paramount for ensuring clinical success and patient safety. This technical guide provides a comprehensive overview of the toxicological considerations for 1H-2-Benzopyran-4-ol and its related derivatives. We will delve into the known toxicological landscape of this chemical class, propose a tiered strategy for the toxicological evaluation of novel analogues, and provide detailed protocols for key in vitro and in vivo assays. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical, actionable guidance for the preclinical safety assessment of this important class of compounds.

The Benzopyran Scaffold: A Double-Edged Sword of Biological Activity

Benzopyran derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][5][6][7][8] This broad bioactivity stems from the ability of the benzopyran ring system to interact with a wide range of cellular targets.[1] However, this same promiscuity necessitates a careful and thorough toxicological evaluation to identify and mitigate any potential adverse effects.

While a comprehensive toxicological profile for the specific molecule 1H-2-Benzopyran-4-ol is not publicly available, studies on various benzopyran derivatives provide valuable insights into the potential toxicities of this class of compounds. For instance, some coumarin-based benzopyranone derivatives have demonstrated cytotoxicity against both cancer and normal cell lines, highlighting the need to carefully assess the therapeutic index of new analogues.[9] Conversely, other derivatives have shown promising safety profiles in preclinical studies, suggesting that the toxicological properties can be significantly modulated by chemical substitutions on the core scaffold.[10][11]

A Tiered Approach to Toxicological Evaluation

A systematic, tiered approach to toxicological testing is essential for efficiently characterizing the safety profile of novel 1H-2-Benzopyran-4-ol derivatives while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[12][13] This strategy begins with in silico and in vitro assessments and progresses to more complex in vivo studies as confidence in the compound's safety is established.

Tiered_Toxicology_Workflow cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: In Vivo Confirmation cluster_2 Tier 3: Advanced Characterization in_silico In Silico Profiling (ADMET Prediction) in_vitro_cyto In Vitro Cytotoxicity in_silico->in_vitro_cyto Prioritize Compounds genotox_screen In Vitro Genotoxicity Screen in_vitro_cyto->genotox_screen Assess Cellular Health acute_tox Acute Oral Toxicity genotox_screen->acute_tox Proceed if Negative repeated_dose Repeated Dose Toxicity (28-day) acute_tox->repeated_dose Determine Dose Range chronic_tox Chronic Toxicity repeated_dose->chronic_tox Investigate Long-Term Effects repro_tox Reproductive & Developmental Toxicity repeated_dose->repro_tox carcinogenicity Carcinogenicity chronic_tox->carcinogenicity Toxicity_Mechanism cluster_ROS Oxidative Stress cluster_Apoptosis Apoptosis Induction cluster_Metabolism Metabolic Activation Benzopyran Benzopyran Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzopyran->ROS Caspase Caspase Activation Benzopyran->Caspase CYP450 CYP450 Enzymes Benzopyran->CYP450 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Reactive_Metabolite Reactive Metabolite Formation CYP450->Reactive_Metabolite Reactive_Metabolite->ROS

Potential mechanisms of toxicity for benzopyran derivatives.

Some benzopyran derivatives may induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. [1]Others may trigger apoptosis (programmed cell death) through the activation of caspases. [2]Additionally, metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive metabolites that can cause cellular damage. [1]Investigating these pathways through specialized assays (e.g., ROS detection, caspase activity assays, and metabolic stability studies) can provide a deeper understanding of a compound's toxicological profile.

Conclusion and Future Directions

The toxicological evaluation of 1H-2-Benzopyran-4-ol and its derivatives requires a comprehensive and systematic approach. This guide has outlined a tiered strategy, from initial in vitro screening to in-depth in vivo studies, that can be adapted to the specific characteristics of the compound and its intended therapeutic use. By adhering to established guidelines from regulatory bodies such as the OECD and FDA, researchers can generate high-quality, reliable data to support the safe development of novel benzopyran-based therapeutics. [12][14][15][16]Future research should focus on developing structure-activity relationships for toxicity within this chemical class to enable the rational design of safer and more effective drug candidates.

References

  • In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research. [Link]

  • Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. ResearchGate. [Link]

  • In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. MDPI. [Link]

  • Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). PubMed. [Link]

  • Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals. PubMed. [Link]

  • Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. MDPI. [Link]

  • BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • Insights into the Origin and Therapeutic Implications of Benzopyran and Its Derivatives. ResearchGate. [Link]

  • NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Evaluation of the oral subchronic toxicity of HHCB (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-gamma-2 -benzopyran) in the rat. PubMed. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. Vietnam Center for Food Safety Risk Assessment (VFSA). [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. Auxilife. [Link]

  • OECD Guidelines for the Testing of Chemicals. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthetic Methods for Preparing 1H-2-Benzopyran-4-ol

Executive Summary & Strategic Importance 1H-2-Benzopyran-4-ol (Isochroman-4-ol) is a privileged bicyclic scaffold in medicinal chemistry, serving as a core pharmacophore in dopamine agonists, antihypertensive agents (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1H-2-Benzopyran-4-ol (Isochroman-4-ol) is a privileged bicyclic scaffold in medicinal chemistry, serving as a core pharmacophore in dopamine agonists, antihypertensive agents (e.g., XJP analogues), and antifungal compounds. Its rigid bicyclic structure provides a defined spatial arrangement for substituents, making it an ideal template for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs).

This application note details two robust synthetic pathways:

  • Method A (Primary): Chemoselective reduction of isochroman-4-one. This is the preferred route for high-throughput library generation due to its operational simplicity and high stereochemical fidelity.

  • Method B (De Novo): The Dieckmann Condensation route for constructing the isochroman core from acyclic precursors, essential when the ketone intermediate is not commercially available.

Retrosynthetic Analysis

To design the most efficient synthesis, we analyze the target molecule through strategic disconnections. The C4-hydroxyl group is the primary functional handle, logically derived from the C4-ketone. The bicyclic ether core can be assembled via intramolecular anionic cyclization (Dieckmann) or lithiation-mediated ring closure (Parham).

Retrosynthesis Figure 1: Retrosynthetic Logic for Isochroman-4-ol Target 1H-2-Benzopyran-4-ol (Target) Ketone Isochroman-4-one (Key Intermediate) Target->Ketone Reduction (NaBH4) Dieckmann Diester Precursor (Ethyl 2-(ethoxycarbonylmethoxymethyl)benzoate) Ketone->Dieckmann Decarboxylation & Cyclization Phthalide Phthalide / o-Xylene deriv. Dieckmann->Phthalide Etherification

Protocol A: Chemoselective Reduction of Isochroman-4-one

Objective: Preparation of 1H-2-Benzopyran-4-ol via hydride reduction. Scale: Lab scale (1.0 – 10.0 g) Reaction Type: Nucleophilic Addition (Hydride Transfer)

Mechanistic Insight

Sodium borohydride (NaBH₄) is utilized as the reducing agent.[1][2][3][4] The reaction proceeds via the attack of the hydride ion on the antibonding orbital (


) of the carbonyl carbon. In substituted isochroman-4-ones, the hydride attack is governed by steric approach control, typically favoring the formation of the cis-alcohol (pseudo-equatorial attack) if C3 substituents are present, though the unsubstituted parent yields a racemate.
Reagents & Materials
ReagentEquiv.[4][5][6]MW ( g/mol )Role
Isochroman-4-one 1.0148.16Substrate
Sodium Borohydride (NaBH₄) 1.237.83Reducing Agent
Methanol (MeOH) Solvent32.04Protic Solvent
Ammonium Chloride (sat. aq.) Excess53.49Quenching Agent
Dichloromethane (DCM) Solvent84.93Extraction Solvent
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) to ensure an inert atmosphere, although NaBH₄ is relatively stable in air.
    
  • Dissolution: Charge the RBF with Isochroman-4-one (5.0 g, 33.7 mmol). Add anhydrous Methanol (50 mL) and stir until fully dissolved. Cool the solution to 0°C using an ice-water bath.

    • Critical Note: Cooling is essential to suppress potential side reactions and control the exotherm upon hydride addition.

  • Reduction: Add NaBH₄ (1.53 g, 40.5 mmol, 1.2 equiv.) portion-wise over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas evolution) will occur. Ensure the internal temperature does not exceed 10°C.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The ketone spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quenching: Once complete, re-cool to 0°C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (20 mL). Stir for 15 minutes to decompose excess borohydride.

  • Workup:

    • Evaporate the bulk of the methanol under reduced pressure (Rotavap, 40°C).

    • Dilute the residue with Water (50 mL) and extract with DCM (3 x 50 mL).

    • Combine organic layers and wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude product is typically a white to off-white solid of high purity (>95%). If necessary, purify via recrystallization from Hexanes/EtOAc (5:1) or flash column chromatography (Silica gel, 20-40% EtOAc/Hexanes).

Yield Expectation: 90–98% Characterization (¹H NMR, 400 MHz, CDCl₃):


 7.45-7.20 (m, 4H, Ar-H), 4.85 (d, 1H, O-CH-Ar), 4.70 (t, 1H, CH-OH), 4.20 (dd, 1H, O-CH₂), 3.95 (dd, 1H, O-CH₂), 2.10 (br s, 1H, OH).

Method B: De Novo Synthesis (Dieckmann Route)

Objective: Synthesis of the Isochroman-4-one precursor from acyclic materials. Context: Used when the ketone is not commercially available or when C3-substitution is required.

Workflow Diagram

Dieckmann Figure 2: Dieckmann Condensation Route Start Phthalide Step1 Ring Opening & Etherification Start->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Dieckmann Condensation (NaH, Toluene) Inter1->Step2 Inter2 Isochroman-3,4-dione Derivative Step2->Inter2 Step3 Decarboxylation (H2SO4/H2O) Inter2->Step3 Product Isochroman-4-one Step3->Product

[7][8][9]

Protocol Summary
  • Precursor Synthesis: React phthalide with KOH to open the lactone, followed by alkylation with ethyl bromoacetate to form ethyl 2-(ethoxycarbonylmethoxymethyl)benzoate.

  • Cyclization: Treat the diester with Sodium Hydride (NaH) in anhydrous Toluene at reflux. The enolate attacks the ester carbonyl, closing the ring to form the 4-oxoisochroman-3-carboxylate.

  • Decarboxylation: Hydrolyze and decarboxylate the

    
    -keto ester using 10% H₂SO₄  under reflux to yield Isochroman-4-one .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reduction Wet solvent or old NaBH₄Use anhydrous MeOH; ensure NaBH₄ is free-flowing (not clumped).
Low Yield (Method B) Moisture in Dieckmann stepStrictly dry Toluene over Na; use fresh NaH (wash oil).
Stereoisomer Mixture Lack of facial biasFor substituted analogs, use bulky reducing agents (e.g., L-Selectride) to enhance diastereoselectivity.
Product Decomposition Acid sensitivity of benzyl etherAvoid strong acids during workup; the acetal-like linkage at C1 is stable, but the benzylic alcohol can eliminate to isochromene under harsh acidic conditions.

Safety & Handling

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with water or acids. Handle in a fume hood.

  • Isochroman-4-one: Irritant. Avoid inhalation of dust.

  • Solvents: Methanol and DCM are toxic and volatile. Use proper PPE (gloves, goggles).

References

  • Isochroman-4-one Synthesis & Derivatives: Chemical Journal of Chinese Universities, 2023.

  • Reduction Protocols: Organic Syntheses, Coll. Vol. 10, p. 183 (2004). General NaBH4 reduction standards.

  • Parham Cyclization (Alternative Route): Tetrahedron Letters, 2000.[10] Lithiation-mediated cyclization strategies.

  • Biological Relevance (XJP Analogues): Bioorganic & Medicinal Chemistry, 2013. Discusses isochroman-4-one hybrids as antihypertensive agents.

  • Chemoenzymatic Approaches: ChemBioChem, 2024. Synthesis of 4-hydroxyisochroman-1-ones.

Sources

Application

Application Note: Leveraging the 1H-2-Benzopyran-4-ol Scaffold in Drug Discovery

Executive Summary & Strategic Importance The 1H-2-benzopyran-4-ol scaffold (commonly referred to as isochroman-4-ol ) represents a "privileged structure" in medicinal chemistry.[1] Distinct from its isomer chroman-4-ol (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1H-2-benzopyran-4-ol scaffold (commonly referred to as isochroman-4-ol ) represents a "privileged structure" in medicinal chemistry.[1] Distinct from its isomer chroman-4-ol (1-benzopyran), the isochroman core places the oxygen atom at the 2-position, creating a unique physicochemical profile that mimics rigidified phenethylamines and benzyl alcohols.[1]

Key Strategic Advantages:

  • Conformational Restriction: The bicyclic system locks the phenyl ring and the C4-hydroxyl group into a defined spatial arrangement, reducing the entropic penalty of binding to protein targets (e.g., GPCRs, kinases).[1]

  • Pharmacophore Versatility: The C4-hydroxyl group serves as a critical "handle" for hydrogen bonding or further diversification (esters, carbamates), while the benzene ring allows for pi-pi stacking interactions.[1]

  • Bioactivity Spectrum: Derivatives exhibit potent activity as antifungal agents (CYP51 inhibitors), dopamine receptor modulators (D4 antagonists), and anti-inflammatory agents .[1]

This guide details the synthetic accessibility, functionalization strategies, and biological validation protocols for this scaffold.

Synthetic Workflow & Pathway Logic

The synthesis of 1H-2-benzopyran-4-ol typically proceeds via the reduction of the corresponding ketone (isochroman-4-one) or ring-opening of isochromene epoxides.[1] The ketone route is preferred for its scalability and the ability to access enantiomerically enriched alcohols via asymmetric transfer hydrogenation (ATH) or biocatalysis.

Visualization: Synthetic & Functionalization Pathway[1]

SyntheticWorkflow cluster_legend Legend Precursor o-Vinylbenzyl Alcohol or Phenethyl Alcohol deriv. Intermediate Isochroman-4-one (Key Intermediate) Precursor->Intermediate Dieckmann or Parham Cyclization Target 1H-2-Benzopyran-4-ol (Racemic) Intermediate->Target NaBH4 Reduction (Protocol 1) ChiralTarget (4S)- or (4R)-Isochroman-4-ol (Chiral Lead) Intermediate->ChiralTarget Noyori Transfer Hydrogenation or KRED Biocatalysis Target->ChiralTarget Lipase Resolution (Protocol 2) Deriv1 Esters/Carbamates (Prodrugs/Lipophilicity) Target->Deriv1 Acylation Deriv2 Amines via Mesylate (CNS Activity) Target->Deriv2 MsCl then R-NH2 key Red: Core Intermediate | Blue: Primary Scaffold | Green: High-Value Chiral Lead

Figure 1: Strategic synthetic roadmap. The pathway highlights the transition from achiral precursors to high-value chiral scaffolds essential for SAR studies.[1]

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Ketone Reduction

Objective: To generate gram-scale quantities of (±)-isochroman-4-ol from isochroman-4-one.[1] Rationale: Sodium borohydride (NaBH₄) provides a mild, chemoselective reduction that tolerates halogen substituents on the aromatic ring, crucial for downstream cross-coupling.[1]

Materials:

  • Substrate: 7-Bromo-isochroman-4-one (or unsubstituted analog) [1.0 eq][1]

  • Reagent: Sodium Borohydride (NaBH₄) [1.5 eq][1]

  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of isochroman-4-one in 20 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ (7.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor via TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.3).[1]

  • Quench: Cool back to 0°C. Carefully add 1N HCl dropwise until pH ~5 to destroy excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Dilute residue with water (30 mL) and extract with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Expected Yield: >90% Validation: ¹H NMR (CDCl₃) typically shows the H-4 proton as a triplet or doublet of doublets at δ 4.5–4.8 ppm.[1]

Protocol 2: Enantiomeric Resolution via Lipase Biocatalysis

Objective: To separate enantiomers of isochroman-4-ol for SAR evaluation. Rationale: Chiral centers at C4 significantly influence binding affinity.[1] Lipase-mediated kinetic resolution is cost-effective and scalable compared to chiral HPLC.

Materials:

  • Substrate: (±)-Isochroman-4-ol[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)[1]

  • Acyl Donor: Vinyl Acetate [3.0 eq]

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (dry)

Methodology:

  • Setup: Suspend (±)-isochroman-4-ol (1.0 g) in MTBE (20 mL).

  • Initiation: Add Vinyl Acetate (3.0 eq) and CAL-B beads (200 mg).

  • Incubation: Shake at 30°C at 200 rpm.

  • Monitoring: Monitor conversion by Chiral HPLC (e.g., Chiralcel OD-H column). The (4R)-enantiomer is typically acetylated faster, leaving the (4S)-alcohol unreacted (verify absolute configuration via optical rotation against literature).[1]

  • Termination: Stop reaction at ~50% conversion (typically 24–48 hours) by filtering off the enzyme beads.

  • Separation: Separate the (4S)-alcohol from the (4R)-acetate via standard silica column chromatography.

  • Hydrolysis (Optional): The (4R)-acetate can be hydrolyzed (K₂CO₃/MeOH) to yield the (4R)-alcohol.[1]

Medicinal Chemistry Applications & SAR

A. Antifungal Agents (CYP51 Inhibition)

Isochroman derivatives mimic the structure of azole antifungals.[1][2] The C4-OH group can be replaced or linked to triazole moieties to target Lanosterol 14α-demethylase (CYP51) .[1]

  • Mechanism: The isochroman ring acts as a hydrophobic anchor, fitting into the access channel of the CYP51 enzyme, while the nitrogen-containing appendage coordinates with the heme iron.[1]

  • Data Point: Hybrids of isochroman-4-ol with 1,2,4-triazoles have shown MIC values comparable to Fluconazole against Candida albicans [1].[1]

B. CNS Activity (Dopamine D4 Antagonists)

The rigid structure of 1H-2-benzopyran-4-ol serves as a conformational constraint for phenethylamine pharmacophores.[1]

  • Design Strategy: Amination of the C4 position (via mesylate displacement) yields 4-amino-isochromans.[1]

  • Target: These derivatives show high affinity for Dopamine D4 receptors, relevant for treating schizophrenia with reduced extrapyramidal side effects.[1]

C. Cytotoxicity & Anticancer

Certain 1H-2-benzopyran-4-one derivatives (precursors) and their reduced alcohols have shown cytotoxicity against breast cancer cell lines (MDA-MB-231).[1]

  • Observation: While the core itself is moderately active, fusion with isoxazoles or coumarins significantly enhances potency (IC50 < 10 µM) [2].[1]

Table 1: Comparative Bioactivity of Isochroman Derivatives

Derivative ClassTargetPrimary ActivityKey SAR Feature
Isochroman-4-ol General ScaffoldWeak/ModerateH-bond donor at C4
4-Amino-isochroman Dopamine D4High Affinity (nM)Basic amine at C4 mimics dopamine
Isochroman-Triazole Fungal CYP51Antifungal (MIC < 1 µg/mL)Triazole N-heme coordination
Isochroman-Isoxazole Tubulin/KinaseCytotoxic (IC50 ~5 µM)Heterocyclic fusion at C3/C4

Mechanism of Action Visualization

The following diagram illustrates the interaction logic of isochroman-4-ol derivatives within a generic hydrophobic binding pocket (e.g., CYP51 or GPCR).

MOA cluster_structure Isochroman Scaffold Pocket Hydrophobic Binding Pocket (CYP51 / D4 Receptor) Benzene Benzene Ring (Pi-Pi Stacking) Benzene->Pocket Hydrophobic Interaction Oxygen O-2 Atom (H-Bond Acceptor) Benzene->Oxygen Fused Ring Oxygen->Pocket Water-mediated H-bond Hydroxyl C4-OH / C4-N (Polar Interaction / Heme Coord) Oxygen->Hydroxyl Scaffold Link Hydroxyl->Pocket Direct H-Bond / Metal Coord

Figure 2: Pharmacophore mapping of the isochroman scaffold within a binding pocket.[1] The rigid bicyclic core positions the C4-polar group for optimal interaction.[1]

References

  • Research Progress in Biological Activities of Isochroman Derivatives. Source: European Journal of Medicinal Chemistry (via NIH/PubMed).[1] Context: Comprehensive review of antimicrobial and CNS activities of the isochroman scaffold.[1][3] URL:[Link][1]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Source: Molecules (MDPI).[1] Context: Details the cytotoxicity of benzopyran derivatives and the importance of the C4 position for activity against cancer cell lines. URL:[Link]

  • Synthesis of Benzopyran Derivatives as PPARα and/or PPARγ Activators. Source: Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8][9] Context: Discusses the modification of the benzopyran core to benzopyran-4-ol for metabolic disease targets. URL:[Link][1]

Sources

Method

1H-2-Benzopyran-4-ol as a precursor for complex molecule synthesis

Application Note: Strategic Utilization of 1H-2-Benzopyran-4-ol (Isochroman-4-ol) in High-Value Scaffold Synthesis Abstract This guide details the strategic deployment of 1H-2-benzopyran-4-ol (commonly referred to as iso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1H-2-Benzopyran-4-ol (Isochroman-4-ol) in High-Value Scaffold Synthesis

Abstract

This guide details the strategic deployment of 1H-2-benzopyran-4-ol (commonly referred to as isochroman-4-ol ) as a versatile precursor in the synthesis of complex bioactive heterocycles.[1] While the isochroman skeleton is ubiquitous in natural products (e.g., phyllodulcin, berry metabolites), the 4-hydroxy variant offers a unique "functional handle" for divergent synthesis. This note provides a validated workflow for the scalable synthesis of the racemic precursor, its enzymatic kinetic resolution to high enantiopurity (>99% ee), and its subsequent conversion into pharmacologically active 4-amino and spirocyclic derivatives.

Introduction: The Scaffold Advantage

In medicinal chemistry, the isochroman-4-ol scaffold serves as a restricted analogue of phenylethanolamines. Its rigidity reduces the entropic penalty of binding to receptors, making it a privileged structure in the design of:

  • Dopamine Agonists: Targeting D1/D5 receptors for Parkinson’s treatment.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Conformationally restricted analogues of sertraline.

  • Antihypertensives: Potassium channel activators often feature the benzopyran-4-ol core.

The critical challenge in utilizing this precursor is establishing the C4 stereocenter, as biological activity is frequently governed by a specific enantiomer (typically the 4S or 4R configuration depending on the target).

Module 1: Scalable Synthesis of the Precursor

While various routes exist (e.g., Parham cyclization), the most robust and scalable method for generating the 1H-2-benzopyran-4-ol precursor is the Reduction of Isochroman-4-one . This ketone is stable and easily synthesized via the oxidation of isochroman or Friedel-Crafts cyclization of phenethyl alcohol derivatives.

Protocol A: Chemo-Selective Reduction

Objective: Convert isochroman-4-one to (±)-isochroman-4-ol with minimal side products.

Materials:

  • Substrate: Isochroman-4-one (10 mmol)

  • Reagent: Sodium Borohydride (NaBH₄, 0.6 equiv.)

  • Solvent: Methanol (MeOH, anhydrous)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.48 g (10 mmol) of isochroman-4-one in 20 mL of anhydrous MeOH in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Add NaBH₄ (227 mg, 6 mmol) portion-wise over 10 minutes. Note: Rapid addition may cause vigorous gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench: Carefully add 10 mL of sat. NH₄Cl. Stir for 15 minutes to decompose borate complexes.

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure. Recrystallize from Hexane/EtOAc if necessary.

Expected Yield: 92–96% Characterization: ¹H NMR (400 MHz, CDCl₃) δ 4.75 (t, 1H, H-4), 4.85 (d, 1H, H-1), 4.65 (d, 1H, H-1).

Module 2: Stereochemical Control (Kinetic Resolution)

For drug development, the racemic alcohol must be resolved. Chemical resolution is inefficient; therefore, Enzymatic Kinetic Resolution (EKR) using Lipase B from Candida antarctica (CAL-B) is the industry standard.

Protocol B: CAL-B Mediated Acylation

Objective: Isolate (4S)-isochroman-4-ol and (4R)-acetate with >99% ee.

Mechanism: CAL-B selectively acetylates the (4R)-enantiomer, leaving the (4S)-alcohol unreacted.

Materials:

  • Substrate: (±)-Isochroman-4-ol (5 mmol)

  • Enzyme: Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)

  • Acyl Donor: Vinyl Acetate (3 equiv.)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry)

Step-by-Step Procedure:

  • Setup: In a shaker vial, dissolve 750 mg of (±)-alcohol in 10 mL of MTBE.

  • Initiation: Add Vinyl Acetate (1.4 mL, 15 mmol) and Novozym 435 (100 mg).

  • Incubation: Shake at 200 rpm at 30°C. Monitor conversion by Chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop the reaction at exactly 50% conversion (typically 4–6 hours). Filter off the enzyme beads (the enzyme can be reused).

  • Separation: Concentrate the filtrate. Separate the (4S)-alcohol and (4R)-acetate via flash column chromatography (Gradient: 5% to 30% EtOAc/Hexane).

  • Hydrolysis (Optional): The (4R)-acetate can be hydrolyzed (K₂CO₃/MeOH) to yield the (4R)-alcohol.

Data Summary:

ComponentYield (%)Enantiomeric Excess (% ee)Configuration
(4S)-Alcohol 46%>99%S
(4R)-Acetate 48%>97%R

Module 3: Downstream Application (Complex Synthesis)

The true power of 1H-2-benzopyran-4-ol lies in its ability to undergo stereospecific substitution at the C4 position, retaining or inverting stereochemistry to create C-N or C-C bonds.

Protocol C: Stereospecific Ritter Reaction (Access to 4-Aminoisochromans)

Context: 4-Aminoisochromans are precursors to bioactive ureas and sulfonamides (e.g., Valdecoxib analogues).

Step-by-Step Procedure:

  • Activation: Dissolve (4S)-isochroman-4-ol (1 mmol) in Acetonitrile (3 mL).

  • Acid Catalysis: Cool to 0°C. Add concentrated H₂SO₄ (1.2 equiv.) dropwise.

  • Mechanism: The reaction proceeds via a benzylic carbocation. While some racemization can occur, low temperatures favor retention of configuration via ion-pairing or inversion depending on conditions. Note: For strict inversion, use Azide displacement (DPPA/DBU) followed by reduction.

  • Workup: Pour onto ice/water. Basify with NaOH to pH 10. Extract with EtOAc.

  • Product: N-(isochroman-4-yl)acetamide.

Visualizing the Workflow

The following diagram illustrates the divergent pathways from the raw precursor to high-value chiral scaffolds.

Isochroman_Workflow Figure 1: Chemo-enzymatic workflow for generating chiral isochroman scaffolds. Start Start: Isochroman-4-one Step1 Reduction (NaBH4, MeOH) Start->Step1 95% Yield Intermediate (±)-Isochroman-4-ol (Racemic Precursor) Step1->Intermediate Resolution Kinetic Resolution (CAL-B, Vinyl Acetate) Intermediate->Resolution ProductS (4S)-Isochroman-4-ol (>99% ee) Resolution->ProductS Unreacted Alcohol ProductR (4R)-Isochroman-4-yl Acetate (>97% ee) Resolution->ProductR Acylated Product App1 Application A: 4-Amino Derivatives (Ritter/Azidation) ProductS->App1 Stereospecific Subst. App2 Application B: Spiro-Annulation (Via Oxidation/Grignard) ProductR->App2 Hydrolysis -> Oxidation

Caption: Figure 1: Chemo-enzymatic workflow transforming the ketone starting material into enantiopure scaffolds for divergent drug synthesis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low ee in Resolution Reaction ran too long (>50% conv.)Stop reaction strictly at 48-50% conversion. Lower temperature to 20°C to increase selectivity (E-value).
Incomplete Reduction Wet MethanolUse anhydrous MeOH. Borohydride decomposes rapidly in water/acidic media.
Elimination to Isochromene Acidic workup too harshDuring workup of the alcohol, avoid strong acids which catalyze dehydration to 1H-2-benzopyran (isochromene).

References

  • Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction. Source: ResearchGate.[2][3][4] URL:[Link]

  • Enzymatic Kinetic Resolution by Addition of Oxygen. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation. Source: PubMed. URL:[Link]

  • Divergent Synthesis of Isochroman-4-ols via Epoxidation/Cyclization Strategy. Source: ResearchGate.[2][3][4] URL:[Link]

  • Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones. Source: Organic Chemistry Portal.[5] URL:[Link]

Sources

Application

Analytical techniques for the characterization of 1H-2-Benzopyran-4-ol

Application Note: Multi-Dimensional Analytical Characterization of 1H-2-Benzopyran-4-ol (Isochroman-4-ol) Abstract This application note details the rigorous analytical characterization of 1H-2-Benzopyran-4-ol (commonly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multi-Dimensional Analytical Characterization of 1H-2-Benzopyran-4-ol (Isochroman-4-ol)

Abstract

This application note details the rigorous analytical characterization of 1H-2-Benzopyran-4-ol (commonly Isochroman-4-ol ).[1] As a bicyclic benzylic alcohol possessing a single stereocenter at C4, this molecule serves as a critical scaffold in the synthesis of bioactive isochromans and certain antifungal agents. This guide moves beyond basic identification, providing a self-validating workflow for distinguishing regioisomers (e.g., chroman-4-ol), quantifying enantiomeric excess (ee), and establishing solid-state stability.[1]

Structural Elucidation & Identity (NMR/MS)

The primary challenge in characterizing benzopyrans is distinguishing the isochroman core (oxygen at position 2) from the chroman core (oxygen at position 1).

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Confirm the isochroman skeleton and determine the relative conformation of the pyran ring.

  • Instrumentation: 400 MHz or higher (600 MHz recommended for resolution of C3 diastereotopic protons).

  • Solvent: DMSO-

    
     (preferred for resolving hydroxyl coupling) or CDCl
    
    
    
    .[1]

Critical Signal Assignments (Diagnostic): The isochroman ring exists in a half-chair conformation.[1] The chirality at C4 renders the protons at C3 diastereotopic (magnetically non-equivalent).[1]

PositionProton TypeApprox. Shift (

, ppm)
Multiplicity & Structural Logic
H-1 Benzylic Ether4.60 – 4.80AB Quartet or Singlet. These protons are flanked by the aromatic ring and the ether oxygen.[1] In a rigid chiral environment, they appear as an AB system (

Hz).[1]
H-4 Benzylic Methine4.50 – 4.65Doublet of Doublets (dd). Coupled to the two H-3 protons.[1] Shift is characteristic of a benzylic alcohol.[1]
H-3a/b Alkyl Ether3.60 – 4.00Multiplets (ABX system). These protons couple to each other (geminal) and to H-4 (vicinal).[1] The magnitude of

reveals the axial/equatorial orientation of the hydroxyl group.
-OH Hydroxyl5.00 – 5.50Doublet (in DMSO-

).[1] Disappears upon D

O shake.[1]

Protocol 1: Conformational Analysis via Coupling Constants To determine if the hydroxyl group occupies a pseudo-axial or pseudo-equatorial position:

  • Acquire a 1D

    
    H NMR  spectrum with sufficient acquisition time (d1 > 5s) for accurate integration.[1]
    
  • Analyze the H-4 signal.[1][2]

    • Pseudo-equatorial OH: H-4 is pseudo-axial.[1] Expect one large trans-diaxial coupling (

      
       Hz) and one small axial-equatorial coupling (
      
      
      
      Hz).[1]
    • Pseudo-axial OH: H-4 is pseudo-equatorial.[1] Expect two small couplings (

      
       Hz).
      
Mass Spectrometry (MS) Fingerprint
  • Technique: GC-MS (EI) or LC-MS (ESI+).[1]

  • Molecular Ion:

    
     150.17 [M]
    
    
    
    .[1]
  • Fragmentation (EI):

    • 
       132:  [M - H
      
      
      
      O]
      
      
      . Dehydration to isochromene is the dominant pathway due to the stability of the conjugated styrenyl system.
    • 
       104:  Retro-Diels-Alder fragmentation (loss of CH
      
      
      
      O from the pyran ring).[1]

Chromatographic Purity Profiling (HPLC/UPLC)

This protocol ensures chemical purity, specifically separating the alcohol from its oxidized ketone analog (Isochroman-4-one) and dehydrated alkene (Isochromene).[1]

Method ID: ISO-PUR-01 System: UPLC with PDA Detector.

ParameterCondition
Column C18 High Strength Silica (e.g., ACQUITY HSS T3), 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.4 mL/min
Detection UV at 210 nm (general) and 254 nm (aromatic)
Column Temp 40°C

System Suitability Criteria:

  • Tailing Factor:

    
     for the main peak.[1]
    
  • Resolution:

    
     between Isochroman-4-ol and Isochroman-4-one (the ketone typically elutes later due to loss of H-bond donor capability).[1]
    

Stereochemical Characterization (Chiral Resolution)

As 1H-2-Benzopyran-4-ol is often used as a chiral building block, determining Enantiomeric Excess (ee) is critical.[1]

Chiral Method Development Strategy

Polysaccharide-based stationary phases are the gold standard for benzylic alcohols.[1]

Screening Protocol:

  • Primary Screen: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).[1]

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1]

  • Mode: Normal Phase (Hexane/IPA) is preferred for maximizing hydrogen bonding interactions between the analyte's -OH group and the carbamate selector.[1]

Recommended Method (Starting Point):

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C.

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Diagram 1: Chiral Method Development Decision Tree

ChiralMethodology Start Start: Racemic Isochroman-4-ol Screen1 Screen 1: Amylose Derivative (IA/AD-H) Mobile Phase: Hexane/IPA (90:10) Start->Screen1 Check1 Resolution (Rs) > 1.5? Screen1->Check1 Success1 Method Validated Determine elution order via OR Check1->Success1 Yes Screen2 Screen 2: Cellulose Derivative (OD-H) Mobile Phase: Hexane/EtOH (90:10) Check1->Screen2 No Check2 Resolution (Rs) > 1.5? Screen2->Check2 Check2->Success1 Yes Screen3 Switch Mode: Polar Organic (100% MeOH or MeCN with bases) Check2->Screen3 No Fail Consider SFC or Derivatization (Esters) Screen3->Fail

Caption: Decision tree for optimizing the chiral separation of isochroman-4-ol, prioritizing polysaccharide phases.

Absolute Configuration

To assign absolute configuration (R vs S) without X-ray crystallography:

  • Mosher's Ester Analysis: Derivatize the alcohol with (R)- and (S)-MTPA chloride.[1] Analyze the

    
     (
    
    
    
    H NMR) of the neighboring protons (H-3 and H-1) to deduce configuration based on the shielding cone of the phenyl group.

Solid-State Characterization Workflow

For drug development, understanding the solid form is mandatory to prevent polymorphic shifts during formulation.[1]

Diagram 2: Comprehensive Characterization Workflow

Workflow cluster_ID Identity & Structure cluster_Purity Purity & Chirality cluster_Solid Solid State Sample Crude Isochroman-4-ol NMR 1D/2D NMR (Confirm Regioisomer) Sample->NMR HPLC RP-UPLC (Chem Purity) Sample->HPLC MS HRMS (Exact Mass) NMR->MS Chiral Chiral HPLC (Enantiomeric Excess) HPLC->Chiral DSC DSC/TGA (Thermal Events) Chiral->DSC XRD PXRD/SC-XRD (Crystal Form) DSC->XRD

Caption: Integrated workflow ensuring identity, purity, stereochemistry, and solid-state form are established sequentially.

Protocol 2: Polymorph Screening

  • DSC (Differential Scanning Calorimetry): Heat sample from 25°C to 200°C at 10°C/min.[1] Look for a sharp endotherm (melting point).[1] Note any pre-melt endotherms indicating solvates or lower-energy polymorphs.[1]

  • TGA (Thermogravimetric Analysis): Confirm if the sample is a solvate/hydrate (weight loss prior to decomposition).[1]

  • Single Crystal Growth: Dissolve 20 mg in minimal hot ethanol. Allow slow evaporation at room temperature.[1] If the compound is a solid at RT, this allows for SC-XRD to determine absolute configuration directly via anomalous dispersion (if heavy atoms are introduced or using Cu-K

    
     radiation).[1]
    

References

  • Isochroman Synthesis & Chemistry

    • Synthesis of Isochroman-4-ols and Isochroman-3-ols.[1][4] ResearchGate.[1] Available at: [Link]

  • Chiral Separation Techniques

    • Chiral HPLC Separations: A Guide to Column Selection. Phenomenex.[1][5][6] Available at: [Link]

  • General Isochroman Data

    • Isochroman (PubChem CID 96266).[1] National Center for Biotechnology Information.[1] Available at: [Link]

  • Polysaccharide Column Screening

Sources

Method

The 1H-2-Benzopyran-4-ol Scaffold: A Privileged Motif for Enzyme Inhibitor Development

Introduction: Beyond the Flatland of Benzopyran-4-ones For decades, the benzopyran-4-one (chromone) scaffold has been a cornerstone in the design of enzyme inhibitors, demonstrating a wide array of pharmacological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flatland of Benzopyran-4-ones

For decades, the benzopyran-4-one (chromone) scaffold has been a cornerstone in the design of enzyme inhibitors, demonstrating a wide array of pharmacological activities.[1][2] However, the exploration of its structural isomer, the 1H-2-benzopyran-1-one (isocoumarin) and its reduced derivatives, offers a compelling frontier in the quest for novel therapeutic agents.[3][4] This application note delves into the utility of a specific, often-overlooked derivative: 1H-2-Benzopyran-4-ol . The introduction of a hydroxyl group at the C4 position of the dihydropyran ring introduces a chiral center and a critical hydrogen bonding moiety, unlocking new possibilities for targeted enzyme inhibition.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of the 1H-2-benzopyran-4-ol scaffold. We will explore the rationale behind its selection, provide detailed protocols for the synthesis of key derivatives, and present methodologies for evaluating their inhibitory activity against clinically relevant enzymes such as tyrosinase and aldose reductase.

Scientific Rationale: The Strategic Advantage of the 4-Hydroxyl Group

The transition from a planar benzopyran-4-one to the sp3-hybridized C4 in 1H-2-benzopyran-4-ol fundamentally alters the molecule's three-dimensional profile and its potential interactions within an enzyme's active site.

Causality behind Stereochemistry and Hydrogen Bonding:

  • Introduction of Chirality: The hydroxyl group at C4 creates a stereocenter, allowing for the synthesis of enantiomerically pure inhibitors. This is a critical aspect of modern drug design, as different enantiomers can exhibit vastly different biological activities and off-target effects.

  • Enhanced Hydrogen Bonding Network: The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor. This dual capability allows for more intricate and potentially stronger interactions with amino acid residues in the enzyme's active site, contributing to higher affinity and selectivity.

  • Conformational Rigidity and Flexibility: The dihydropyran ring adopts a more defined, non-planar conformation compared to its aromatic counterpart. This can pre-organize the molecule for optimal binding, while still allowing for a degree of conformational flexibility to adapt to the active site topology.

The following diagram illustrates the key structural features of the 1H-2-benzopyran-4-ol scaffold that are pivotal for its role in enzyme inhibition.

G cluster_scaffold 1H-2-Benzopyran-4-ol Scaffold scaffold Key Structural Features chiral_center C4 Chiral Center (Stereoselectivity) scaffold->chiral_center h_bond 4-Hydroxyl Group (H-Bond Donor/Acceptor) scaffold->h_bond aromatic_ring Benzene Ring (π-π Stacking, Hydrophobic Interactions) scaffold->aromatic_ring lactone_like Dihydropyran Ring (Conformational Restraint) scaffold->lactone_like

Caption: Key pharmacophoric features of the 1H-2-benzopyran-4-ol scaffold.

Synthesis of 1H-2-Benzopyran-4-ol Derivatives: A General Protocol

While a direct, one-step synthesis of the parent 1H-2-Benzopyran-4-ol can be challenging, a common and versatile approach involves the reduction of a corresponding 1H-2-benzopyran-4-one (isocoumarin) precursor. The following protocol outlines a general method for the synthesis of 3-substituted-1H-2-benzopyran-4-ol derivatives.

Experimental Protocol: Synthesis of a Representative 3-Aryl-1H-2-Benzopyran-4-ol

This protocol is adapted from established methods for the synthesis of related isocoumarin and dihydroisocoumarin derivatives.[5]

Step 1: Synthesis of the 1H-2-Benzopyran-4-one (Isocoumarin) Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-carboxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an appropriate α-haloketone (e.g., phenacyl bromide, 1.1 equivalents) and a weak base such as potassium carbonate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-2-benzopyran-4-one.

Step 2: Reduction to 1H-2-Benzopyran-4-ol

  • Reaction Setup: Dissolve the synthesized 3-aryl-1H-2-benzopyran-4-one (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0 °C in an ice bath and add a reducing agent such as sodium borohydride (NaBH4, 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target 3-aryl-1H-2-benzopyran-4-ol.

G start 2-Carboxybenzaldehyde + α-Haloketone step1 Step 1: Cyclization (e.g., K2CO3, Ethanol, Reflux) start->step1 intermediate 3-Aryl-1H-2-benzopyran-4-one (Isocoumarin Intermediate) step1->intermediate step2 Step 2: Reduction (e.g., NaBH4, Methanol) intermediate->step2 product 3-Aryl-1H-2-benzopyran-4-ol (Target Inhibitor) step2->product

Caption: General synthetic workflow for 3-aryl-1H-2-benzopyran-4-ol derivatives.

Application in Enzyme Inhibition: Protocols and Data Analysis

The 1H-2-benzopyran-4-ol scaffold has shown promise in the inhibition of several key enzymes implicated in disease. Below are detailed protocols for assessing the inhibitory potential of these compounds against two such targets: tyrosinase and aldose reductase.

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for the treatment of hyperpigmentation disorders and in the cosmetics industry.[6]

Protocol for Mushroom Tyrosinase Inhibition Assay [7]

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • Mushroom Tyrosinase: Prepare a stock solution of 1000 U/mL in phosphate buffer.

    • L-DOPA Solution: Prepare a 2 mM solution in phosphate buffer.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to various concentrations with phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Positive Control: Kojic acid prepared in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 130 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the mushroom tyrosinase solution (final concentration 133.3 U/mL).

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 50 µL of the L-DOPA solution.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Representative Tyrosinase Inhibitory Activity of Coumarin Derivatives

CompoundScaffoldIC50 (µM)Reference
Kojic Acid (Control)γ-Pyrone14.13 ± 0.80[7]
Compound 13 Coumarin-Tryptophan Hybrid68.86 ± 4.11[8]
Compound FN-19 Coumarin-Thiosemicarbazone42.16 ± 5.16[6]
Aldose Reductase Inhibition Assay

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. Its inhibition is a key therapeutic strategy for preventing diabetic complications.[9][10]

Protocol for Aldose Reductase Inhibition Assay [11]

  • Reagent Preparation:

    • Assay Buffer: Aldose Reductase Assay Buffer (commercially available or prepared as per literature).

    • Aldose Reductase: Recombinant human or bovine lens aldose reductase. Prepare a stock solution as per the manufacturer's instructions.

    • NADPH Solution: Prepare a stock solution in the assay buffer.

    • Substrate Solution: Prepare a solution of DL-glyceraldehyde in the assay buffer.

    • Test Compounds: Prepare stock solutions in DMSO and dilute to various concentrations with the assay buffer.

    • Positive Control: Epalrestat or Sorbinil.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the NADPH solution.

    • Add the aldose reductase enzyme solution and incubate at 37°C for 15-20 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value. For more detailed kinetic analysis, perform experiments with varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) using Lineweaver-Burk or Dixon plots.

Table 2: Representative Aldose Reductase Inhibitory Activity of Benzopyran Derivatives

CompoundScaffoldIC50 (µM)Reference
Sorbinil (Control)Spirohydantoin3.14 ± 0.02[10]
3'-hydroxyphenyl benzopyrazine 6l Benzopyrazine1.34 ± 0.07[10]
Spirobenzopyran derivative 11 Spirobenzopyran4.13[6]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The development of potent and selective inhibitors based on the 1H-2-benzopyran-4-ol scaffold requires a thorough understanding of its structure-activity relationship.

Key SAR Observations:

  • Role of the 4-Hydroxyl Group: The presence and stereochemistry of the 4-hydroxyl group are often critical for potent inhibition. It can form key hydrogen bonds with active site residues that are not possible with the corresponding benzopyran-4-one.

  • Substitution on the Benzene Ring: The electronic nature and position of substituents on the aromatic ring can significantly influence inhibitory activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the 4-hydroxyl group and influence π-π stacking interactions.

  • Substitution at the 3-Position: The nature of the substituent at the C3 position plays a crucial role in directing the inhibitor to the specific sub-pockets of the enzyme's active site, thereby influencing selectivity.

The following diagram illustrates the workflow for a typical enzyme inhibitor development campaign utilizing the 1H-2-benzopyran-4-ol scaffold.

G cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 1H-2-Benzopyran-4-ol Derivatives sar_design SAR-Guided Analogue Design synthesis->sar_design primary_screen Primary Enzyme Inhibition Assay (IC50 Determination) synthesis->primary_screen sar_design->synthesis kinetic_studies Kinetic Analysis (Ki, Mode of Inhibition) primary_screen->kinetic_studies selectivity Selectivity Profiling (Against Related Enzymes) kinetic_studies->selectivity selectivity->sar_design docking Molecular Docking & In Silico Modeling lead_op Lead Optimization docking->lead_op adme_tox ADME/Tox Profiling adme_tox->lead_op lead_op->sar_design Iterative Improvement

Caption: Workflow for the development of enzyme inhibitors based on the 1H-2-benzopyran-4-ol scaffold.

Conclusion

The 1H-2-benzopyran-4-ol scaffold represents a promising and underexplored platform for the design of novel enzyme inhibitors. Its unique three-dimensional structure, coupled with the hydrogen bonding capabilities of the 4-hydroxyl group, provides a distinct advantage over more traditional planar heterocyclic systems. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a range of enzymes. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this privileged scaffold.

References

  • Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. Journal of Organic Chemistry, 75(16), 5627-5634. [Link]

  • Borges, F., et al. (2013). Benzopyran-2-ones as attractive scaffold for MAO inhibitors: synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry, 21(7), 1734-1743. [Link]

  • Cabre, F., et al. (2001). Synthesis and biological evaluation of 2-phenylpyran-4-ones: a new class of orally active cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 44(12), 1917-1926. [Link]

  • Chinnappareddy, N. (2017). Aldose reductase inhibition Assay protocol. ResearchGate. [Link]

  • Ismail, M. M. F., et al. (2010). Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity. European Journal of Medicinal Chemistry, 45(9), 3950-3959. [Link]

  • Khan, I., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Maccari, R., et al. (2017). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 11, 9-23. [Link]

  • Powers, J. C., et al. (1990). Mechanism-based isocoumarin inhibitors for serine proteases: use of active site structure and substrate specificity in inhibitor design. Journal of Cellular Biochemistry, 44(1), 31-46. [Link]

  • Santos, C. M. M., et al. (2023). Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. Molecules, 28(6), 2539. [Link]

  • Sharma, V., et al. (2021). Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. Current Drug Targets, 22(14), 1668-1685. [Link]

  • Song, Y. M., et al. (2021). Inhibitory Effects of Coumarin Derivatives on Tyrosinase. Molecules, 26(8), 2269. [Link]

  • Taha, M., et al. (2017). Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. RSC advances, 7(4), 2056-2068. [Link]

  • Al-Warhi, T., et al. (2021). Anti-tyrosinase and Anti-butyrylcholinesterase Quinolines-Based Coumarin Derivatives: Synthesis and Insights from Molecular Docking Studies. Molecules, 26(5), 1469. [Link]

  • Bano, S., et al. (2021). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 26(16), 4930. [Link]

  • El-Sayed, M., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • Kumar, R., et al. (2019). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 24(21), 3848. [Link]

  • Larik, F. A., et al. (2016). Synthesis and evaluation of coumarin derivatives on antioxidative, tyrosinase inhibitory activities, melanogenesis, and in silico investigations. Scientific Reports, 6, 37812. [Link]

  • Lu, L., et al. (2023). Novel coumarin derivatives as potential tyrosinase inhibitors: Synthesis, binding analysis and biological evaluation. Arabian Journal of Chemistry, 16(5), 104683. [Link]

  • Rehman, A. U., et al. (2015). Benzopyrazines: Synthesis, Characterization and Evaluation as Aldose Reductase Inhibitors. American Journal of Chemistry, 5(2), 41-48. [Link]

  • Supuran, C. T., et al. (2022). Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1358-1365. [Link]

  • Taha, M., et al. (2017). Isocoumarins and 3,4-dihydroisocoumarins, amazing natural products: a review. RSC advances, 7(4), 2056-2068. [Link]

  • T-Thuy, T., et al. (2024). Synthesis and evaluation of coumarin derivatives on antioxidative, tyrosinase inhibitory activities, melanogenesis, and in silico investigations. Scientific Reports, 14(1), 5539. [Link]

Sources

Application

1H-2-Benzopyran-4-ol derivatization for structure-activity relationship studies

This guide details the derivatization of 1H-2-Benzopyran-4-ol (commonly known as Isochroman-4-ol ), a bicyclic scaffold increasingly utilized in medicinal chemistry for its ability to rigidly display pharmacophores in a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the derivatization of 1H-2-Benzopyran-4-ol (commonly known as Isochroman-4-ol ), a bicyclic scaffold increasingly utilized in medicinal chemistry for its ability to rigidly display pharmacophores in a defined stereochemical space. Unlike its regioisomer chroman-4-ol (1-benzopyran-4-ol), the isochroman scaffold places the oxygen atom at the 2-position, creating distinct electronic and metabolic profiles.

Introduction: The Scaffold Advantage

The 1H-2-benzopyran-4-ol core (Structure 1 ) represents a "privileged scaffold" in drug discovery, appearing in bioactive natural products (e.g., Phyllodulcin analogues) and synthetic candidates for CNS disorders, hypertension, and fungal infections.

Key Structural Features for SAR
  • Benzylic C4-Hydroxyl: A versatile synthetic handle that serves as both a hydrogen bond donor/acceptor and a site for metabolic liability (oxidation to ketone).

  • Chiral Center (C4): The C4 carbon is stereogenic. Enantiomers often exhibit >100-fold differences in potency (e.g., in NK1 receptor antagonists).

  • Conformational Constraint: The fused benzene ring restricts the pyran ring to a half-chair conformation, reducing the entropic penalty of binding compared to flexible acyclic analogs.

Core Synthesis: Accessing the Scaffold

Before derivatization, the core must be synthesized. The most robust route for SAR library generation is the Reduction of Isochroman-4-one , which allows for late-stage introduction of the hydroxyl group.

Protocol A: Synthesis of Isochroman-4-one Precursor

Target: 7-Methoxyisochroman-4-one (Representative intermediate) Method: Dieckmann Cyclization or Parham Cyclization.

  • Starting Material: Ethyl 2-(2-(hydroxymethyl)-4-methoxyphenyl)acetate.

  • Cyclization: Treat with PCC (to aldehyde) followed by acid-catalyzed cyclization, or use Parham Cyclization (Lithium-halogen exchange of 2-bromo-benzyl ethers).

  • Standard Scale-Up:

    • Reagents: Homophthalic acid derivatives are often used.

    • Reaction: Friedel-Crafts cyclization of 2-(carboxymethyl)benzoic acid often yields the 1,3-dione, so the Parham Cyclization is preferred for the 4-one specifically.

Protocol B: Stereoselective Reduction to 1H-2-Benzopyran-4-ol

Objective: Convert the ketone to the alcohol with defined stereochemistry.

Reagents:

  • Racemic: Sodium Borohydride (NaBH₄), Methanol (MeOH).

  • Enantioselective: RuCl (Noyori Transfer Hydrogenation).

Step-by-Step Procedure (Racemic):

  • Dissolve Isochroman-4-one (1.0 eq) in anhydrous MeOH (0.2 M concentration).

  • Cool to 0°C under N₂ atmosphere.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated NH₄Cl solution dropwise.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 3:1).

    • Yield: Typically >90%.

    • Product:(±)-1H-2-Benzopyran-4-ol .

Derivatization Strategies for SAR

To build a robust Structure-Activity Relationship (SAR) model, modifications should target three distinct zones.

Zone 1: The C4-Hydroxyl Handle (H-Bonding & Metabolism)

The benzylic alcohol is prone to rapid metabolic oxidation. Derivatization here improves stability and tunes lipophilicity.

ModificationReagent SystemSAR Purpose
Etherification NaH, R-Br, DMF (Williamson)Block metabolism; probe hydrophobic pockets.
Carbamate R-NCO, Et₃N, DCMIncrease hydrolytic stability; add H-bond acceptors.
Inversion DIAD, PPh₃, R-COOH (Mitsunobu)Invert stereochemistry (R → S) to validate chiral preference.
Fluorination DAST or Deoxo-FluorBioisostere for -OH; blocks metabolism but removes H-bond donor.
Zone 2: The Aromatic Ring (Electronic Tuning)

Substituents on the benzene ring (positions 5-8) modulate the electron density of the system and can engage in pi-stacking interactions.

  • Halogenation: Electrophilic aromatic substitution (NBS/NIS) typically targets position 7 (para to the ether oxygen).

  • Suzuki Coupling: Use 7-bromo-isochroman-4-ol to introduce aryl/heteroaryl groups.

Zone 3: The Pyran Ring (Conformational Locking)
  • C1-Substitution: Introduction of gem-dimethyl or spiro-cycles at C1 (via Grignard addition to isochroman-1-one prior to reduction) locks the conformation and prevents oxidative ring opening.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis workflow from the ketone precursor to the final SAR library.

Isochroman_SAR_Workflow Precursor Precursor (Homophthalic Acid / o-Bromo Benzyl) Ketone Isochroman-4-one (Key Intermediate) Precursor->Ketone Parham or Dieckmann Cyclization Alcohol 1H-2-Benzopyran-4-ol (The Scaffold) Ketone->Alcohol NaBH4 (Racemic) or Ru-TsDPEN (Chiral) Ether 4-Alkoxy Derivatives (Metabolic Stability) Alcohol->Ether NaH, R-X Carbamate 4-Carbamates (H-Bond Acceptors) Alcohol->Carbamate R-NCO, Et3N Halo 7-Halo Derivatives (Electronic Tuning) Alcohol->Halo NBS/NIS Chiral Enantiopure (R/S) (Target Selectivity) Alcohol->Chiral Mitsunobu Inversion

Caption: Divergent synthetic pathway for generating 1H-2-benzopyran-4-ol libraries from a common ketone intermediate.

SAR Logic & Pharmacophore Mapping

When analyzing data from this scaffold, apply the following logic to interpret potency shifts.

SAR_Logic_Map Core Isochroman-4-ol Core Zone1 Zone 1: C4-OH (H-Bond / Metabolism) Zone1->Core  Oxidation Risk Metab Metabolic Stability (Cap OH -> OMe) Zone1->Metab Zone2 Zone 2: Aromatic Ring (Pi-Stacking / Electronics) Zone2->Core  Lipophilicity Potency Potency Shift (e.g. 7-Cl > 7-H) Zone2->Potency Zone3 Zone 3: C1-Position (Steric / Conformational) Zone3->Core  Ring Puckering Selectivity Selectivity (Gem-dimethyl effect) Zone3->Selectivity

Caption: Pharmacophore map highlighting the three critical zones for SAR optimization on the isochroman scaffold.

Data Interpretation Guide
  • Loss of Activity upon Capping (-OH to -OMe): Indicates the C4-OH acts as a critical Hydrogen Bond Donor in the binding pocket.

  • Gain of Activity with Carbamates: Suggests the binding pocket has space for extension and requires an H-bond acceptor, or that the carbamate is improving metabolic half-life by preventing benzylic oxidation.

  • Stereochemical Split: If the R-enantiomer is active and S is inactive (or vice versa), the pharmacophore is strictly defined by the C4 vector. Use Noyori reduction to synthesize the active isomer exclusively.

References

  • Isochroman Synthesis via Oxa-Pictet-Spengler: Title: "Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction." Source: ResearchGate.[1][2] URL:[Link]

  • Biological Activity of Isochroman Derivatives: Title: "Research progress in biological activities of isochroman derivatives."[3][4][5] Source: PubMed (NIH). URL:[Link][4]

  • Stereoselective Synthesis of Isochroman Antagonists: Title: "Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist." Source: PubMed. URL:[Link]

Sources

Method

Application Note: High-Throughput Screening of 1H-2-Benzopyran-4-ol (Isochroman-4-ol) Libraries for Antiproliferative Activity

Abstract The 1H-2-benzopyran-4-ol (isochroman-4-ol) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for diverse bioactive molecules, particularly in oncology and antimic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-2-benzopyran-4-ol (isochroman-4-ol) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for diverse bioactive molecules, particularly in oncology and antimicrobial research. While often overshadowed by its isomer (chroman/1-benzopyran), the isochroman core exhibits distinct steric and electronic properties valuable for targeting specific kinase domains and metabolic enzymes. This Application Note details a robust High-Throughput Screening (HTS) workflow designed to identify antiproliferative hits from a combinatorial library of 1H-2-benzopyran-4-ol derivatives. We provide a validated protocol for a cell-based fluorescence assay, secondary mechanistic validation, and data analysis frameworks ensuring high Z’ factors (>0.6).

Introduction & Scientific Rationale

The Pharmacophore

1H-2-Benzopyran-4-ol (CAS: 20924-57-6) consists of a benzene ring fused to a dihydropyran ring containing an oxygen atom at the 2-position and a hydroxyl group at the 4-position. This scaffold is synthetically accessible via the reduction of isochroman-4-ones or through oxa-Pictet-Spengler cyclizations.

Why Screen This Scaffold?

  • Structural Diversity: The C4-hydroxyl group serves as a versatile handle for esterification or etherification, allowing the generation of diverse libraries with varying lipophilicity and hydrogen-bonding capabilities.

  • Bioactivity Profile: Isochroman derivatives have demonstrated potency as:

    • Anticancer Agents: Inducers of apoptosis in varying carcinoma lines (e.g., MCF-7, HepG2).[1]

    • Dopamine Receptor Ligands: Structural similarity to certain neurotransmitters allows CNS penetration.

    • Antioxidants: Phenolic derivatives act as radical scavengers.

Experimental Strategy

This guide focuses on a Phenotypic Cell-Based HTS campaign. Unlike target-based screens (e.g., isolated enzyme inhibition), phenotypic screens using the isochroman-4-ol library capture compounds that modulate cellular viability through any mechanism—critical for this scaffold, which often acts via multi-target modulation (e.g., simultaneous kinase inhibition and ROS generation).

Library Design & Synthesis (Input)

Successful HTS requires a high-quality library. For 1H-2-benzopyran-4-ol, libraries are typically generated via Solid-Phase Parallel Synthesis or diverse functionalization of the core.

  • Core Scaffold: 1H-2-benzopyran-4-ol.[2]

  • Diversity Points:

    • R1 (Aromatic Ring): Halogens (F, Cl) or methoxy groups to tune metabolic stability and electronics.

    • R2 (C4-OH functionalization): Esters, carbamates, or ethers to probe the binding pocket depth.

    • R3 (C1/C3 positions): Alkyl or aryl substitutions to restrict conformational flexibility.

HTS Assay Protocol: Cell Viability (Primary Screen)

Assay Principle: We utilize the Resazurin Reduction Assay (e.g., Alamar Blue). Resazurin (non-fluorescent, blue) is reduced by mitochondrial dehydrogenases in metabolically active cells to resorufin (highly fluorescent, pink). This assay is non-lytic, cost-effective, and scalable to 384-well or 1536-well formats.

Materials & Reagents[3][4][5]
  • Cell Line: A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma).[1] Rationale: High sensitivity to isochroman derivatives.

  • Compound Library: 1H-2-benzopyran-4-ol derivatives (10 mM in DMSO).

  • Reagent: Resazurin Sodium Salt (dissolved in PBS, 0.15 mg/mL stock).

  • Positive Control: Doxorubicin (10 µM final) or Staurosporine (1 µM final).

  • Negative Control: DMSO (0.5% final).

  • Plates: 384-well black-wall, clear-bottom tissue culture plates (e.g., Corning #3764).

Step-by-Step Protocol

Step 1: Cell Seeding

  • Harvest cells at 80-90% confluency.

  • Dilute cells to 40,000 cells/mL in complete media (RPMI-1640 + 10% FBS).

  • Dispense 25 µL/well (1,000 cells/well) into 384-well plates using an automated dispenser (e.g., Multidrop Combi).

  • Critical: Spin down plates (1000 rpm, 1 min) to ensure uniform settling.

  • Incubate for 16–24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Addition

  • Prepare an intermediate dilution plate if necessary to minimize DMSO shock.

  • Transfer 125 nL of library compounds (10 mM stock) into assay plates using a pin tool or acoustic dispenser (e.g., Echo 550).

    • Final Concentration: 50 µM (standard single-point screen concentration).

    • Final DMSO: 0.5%.[3][4]

  • Add controls:

    • Column 1: Negative Control (DMSO only).

    • Column 2: Positive Control (Doxorubicin).

  • Incubate plates for 48 hours at 37°C, 5% CO₂.

Step 3: Detection

  • Thaw Resazurin stock and warm to 37°C.

  • Add 5 µL of Resazurin stock to each well (Final volume: 30.125 µL).

  • Incubate for 2–4 hours at 37°C. Note: Monitor signal-to-noise ratio; stop when negative controls reach ~30,000 RFU.

  • Read Fluorescence:

    • Excitation: 530–560 nm.

    • Emission: 590 nm.

    • Instrument: Multi-mode Microplate Reader (e.g., EnVision or PHERAstar).

Secondary Assay: Mechanistic Validation (Apoptosis)

Hits identified in the primary screen (e.g., >50% inhibition) must be validated to rule out false positives (e.g., redox cyclers interfering with resazurin) and confirm the mechanism.

Assay: Caspase-3/7 Luminescence Assay. Rationale: Isochroman-4-ol derivatives often induce apoptosis via the intrinsic mitochondrial pathway.

  • Seed Cells: Same density as primary screen in white solid-bottom 384-well plates.

  • Treat: Add "Hit" compounds at IC₅₀ concentration (determined from dose-response confirmation). Incubate 24h.

  • Reagent: Add Caspase-Glo® 3/7 Reagent (Promega) equal to culture volume (25 µL).

  • Incubate: 30–60 mins at Room Temperature (protect from light).

  • Read: Luminescence (Integration time: 0.5–1 sec).

    • Result: A signal >3-fold over DMSO control indicates apoptotic induction.[3]

Data Analysis & Quality Control

Quality Metrics

For every plate, calculate the Z-factor (


) to ensure assay robustness.


  • 
    : Standard deviation of positive and negative controls.
    
  • 
    : Mean of positive and negative controls.
    
  • Acceptance Criteria:

    
     (Ideal: >0.7).
    
Hit Selection[5]
  • Normalization: Calculate % Inhibition for each well.

    
    
    
  • Threshold: Define hits as compounds exhibiting > 50% inhibition (or mean + 3

    
    ).
    
  • Counter-Screen Filter: Remove compounds that fluoresce at 590 nm (interference check) or show activity in a healthy fibroblast line (e.g., NIH/3T3) to ensure selectivity.

Workflow Visualization

HTS Workflow Diagram

HTS_Workflow Library 1H-2-Benzopyran-4-ol Library (10mM) Dosing Compound Dosing (50 µM, 48h Incubation) Library->Dosing Seeding Cell Seeding (384-well, 1000 cells/well) Seeding->Dosing Primary Primary Screen (Resazurin Reduction) Dosing->Primary Analysis Data Analysis (Z' Calculation, Hit Picking) Primary->Analysis Raw RFU Validation Dose-Response (IC50 Determination) Analysis->Validation Hits (>50% Inh) Mechanism Secondary Assay (Caspase 3/7 Activation) Validation->Mechanism Confirmed Hits Lead Lead Optimization Mechanism->Lead Validated Scaffold

Caption: Figure 1: Step-by-step High-Throughput Screening workflow for identifying cytotoxic isochroman derivatives.

Mechanism of Action (Hypothetical)

MOA_Pathway Compound Isochroman-4-ol Derivative CellMembrane Cell Membrane Permeation Compound->CellMembrane Mitochondria Mitochondria (MOMP) CellMembrane->Mitochondria ROS ROS Generation Mitochondria->ROS CytoC Cytochrome C Release Mitochondria->CytoC Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Caspase Caspase 3/7 Activation CytoC->Caspase Caspase->Apoptosis

Caption: Figure 2: Proposed apoptotic signaling pathway triggered by bioactive benzopyran-4-ol derivatives.

Data Presentation: Expected Results

Compound IDStructure ClassPrimary Screen (RFU)% InhibitionIC50 (µM)Caspase Fold-ChangeClassification
ISO-001 Unsubstituted28,5005%>1001.1xInactive
ISO-042 6-OMe, 4-O-Ester1,20096% 2.45.8xHit
ISO-089 7-Cl, 4-OH14,00053%45.01.5xWeak Hit
Doxorubicin Control50098%0.18.2xPos. Control
DMSO Control30,0000%N/A1.0xNeg. Control

References

  • Isochroman Derivatives in Drug Discovery: Zhang, Y., et al. (2020).[3] "Research progress in biological activities of isochroman derivatives." European Journal of Medicinal Chemistry.

  • Synthesis of Benzopyran Libraries: Park, K., et al. (2012). "Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries." Molecules.

  • HTS Assay Guidelines: Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • Resazurin Assay Protocol: Riss, T.L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual.

  • Chemical Identity (Isochroman-4-ol): PubChem CID 12695679 (Related Isochroman-1,4-dione) & CAS 20924-57-6.

Sources

Application

Application Note: Scalable Synthesis of 1H-2-Benzopyran-4-ol (Isochroman-4-ol) for Preclinical Development

Executive Summary This Application Note details a robust, scalable synthetic route for 1H-2-Benzopyran-4-ol (commonly Isochroman-4-ol ; CAS: 20924-57-6). While various bench-scale methods exist (e.g., oxa-Pictet-Spengler...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for 1H-2-Benzopyran-4-ol (commonly Isochroman-4-ol ; CAS: 20924-57-6). While various bench-scale methods exist (e.g., oxa-Pictet-Spengler, Parham cyclization), they often utilize expensive reagents or generate heavy metal waste unsuitable for preclinical production (GLP/GMP).

This guide prioritizes a Process Chemistry approach, utilizing the Dieckmann Condensation of a phthalide-derived precursor. This route uses inexpensive, commercially available starting materials (Phthalide, Methyl Chloroacetate) and avoids hazardous oxidants like mCPBA. The protocol is designed for multi-gram to kilogram scale-up, ensuring high purity (>99%) and reproducibility.

Strategic Reaction Pathway

The synthesis is divided into two modules:

  • Upstream Synthesis: Conversion of Phthalide to the key intermediate 4-Isochromanone .

  • Downstream Synthesis: Controlled reduction of 4-Isochromanone to the target Isochroman-4-ol .

Reaction Scheme Visualization

G cluster_0 Module 1: Skeleton Construction cluster_1 Module 2: API Formation Phthalide Phthalide (Starting Material) OpenInt o-(Hydroxymethyl) benzoate Phthalide->OpenInt KOH, MeOH Ring Opening Diester Diester Precursor (Methyl 2-(methoxycarbonyl methoxymethyl)benzoate) OpenInt->Diester ClCH2CO2Me Etherification KetoEster Intermediate (β-Keto Ester) Diester->KetoEster NaOMe Dieckmann Cyclization Isochromanone 4-Isochromanone (Key Intermediate) KetoEster->Isochromanone H2SO4, Heat Decarboxylation Target Isochroman-4-ol (Target API) Isochromanone->Target NaBH4, EtOH Reduction

Figure 1: Stepwise synthetic pathway from Phthalide to Isochroman-4-ol via Dieckmann Condensation and Hydride Reduction.

Module 1: Synthesis of 4-Isochromanone (Upstream)

Rationale: Direct purchase of 4-isochromanone is often cost-prohibitive for large scales. This route converts cheap Phthalide ($15/kg) into the ketone.

Step A: Synthesis of Diester Precursor

Reaction: Ring opening of phthalide followed by Williamson ether synthesis.

ReagentMW ( g/mol )Equiv.[1][2][3]DensityRole
Phthalide 134.131.0SolidSM
KOH 56.111.1SolidBase
Methanol 32.04Solvent0.79Solvent
Methyl Chloroacetate 108.521.21.23Alkylating Agent
NaI (Catalytic) 149.890.05SolidFinkelstein Cat.

Protocol:

  • Dissolution: In a reactor fitted with a reflux condenser, dissolve Phthalide (100 g, 0.74 mol) in Methanol (500 mL).

  • Ring Opening: Add KOH (46 g, 0.82 mol) pellets slowly. Heat to reflux for 2 hours. The solution turns into the potassium salt of o-hydroxymethylbenzoic acid.

  • Solvent Swap: Concentrate under vacuum to remove methanol (to prevent side reaction with chloroacetate). Redissolve the residue in DMF (400 mL).

  • Alkylation: Add NaI (5.5 g). Add Methyl Chloroacetate (80 mL, 0.9 mol) dropwise at 60°C. Caution: Exothermic.

  • Reaction: Stir at 80°C for 4 hours. Monitor by TLC/HPLC for disappearance of the benzoate intermediate.

  • Workup: Pour into ice water (1 L). Extract with Ethyl Acetate (3 x 300 mL). Wash organics with brine, dry over MgSO4, and concentrate.

  • Output: Crude Methyl 2-(methoxycarbonylmethoxymethyl)benzoate (Yellow oil). Yield approx. 85-90%.[4]

Step B: Dieckmann Cyclization & Decarboxylation

Reaction: Intramolecular Claisen condensation followed by hydrolysis.

ReagentMW ( g/mol )Equiv.[1][2][3]Role
Diester (from Step A) 252.261.0SM
Sodium Methoxide (Solid) 54.021.5Base
Toluene 92.14SolventSolvent
Sulfuric Acid (20%) 98.08ExcessHydrolysis

Protocol:

  • Cyclization: Suspend NaOMe (60 g, 1.1 mol) in dry Toluene (600 mL) under Nitrogen.

  • Addition: Add the Diester (from Step A) dropwise at 0-5°C.

  • Reflux: Heat to reflux (110°C) for 3 hours. A thick precipitate (enolate salt) will form.

  • Hydrolysis/Decarboxylation: Cool to room temperature. Slowly add 20% H2SO4 (400 mL).

  • Reflux 2: Heat the biphasic mixture to reflux for 4 hours. This decarboxylates the intermediate β-keto ester.[5] Evolution of CO2 will be observed.

  • Isolation: Cool. Separate layers. Wash organic layer with Sat.[4] NaHCO3 (to remove acid traces) and Brine.

  • Purification: Concentrate toluene. The residue is 4-Isochromanone .

    • Purification: Distillation under high vacuum (bp ~110°C @ 2 mmHg) or crystallization from Hexane/EtOAc if solid (mp ~35°C).

    • Target Yield: 70-75% over two steps.

Module 2: Reduction to Isochroman-4-ol (Downstream)

Rationale: This is the GMP-critical step. NaBH4 is chosen over LiAlH4 for safety and chemoselectivity (avoids ring opening).

Reagent Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/Vol (for 100g Scale)
4-Isochromanone 148.161.0100.0 g
Sodium Borohydride 37.830.6*15.3 g
Ethanol (Abs) 46.0710 Vol1000 mL
Acetone 58.08ExcessQuench
1M HCl 36.46ExcessNeutralization

*Note: Theoretical stoichiometry is 0.25 equiv, but 0.6 equiv is standard process practice to ensure completion.

Detailed Protocol
  • Setup: Use a 3-neck round bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge 4-Isochromanone (100 g) and Ethanol (800 mL). Cool to 0°C using an ice/salt bath.

  • Addition: Add NaBH4 (15.3 g) portion-wise over 30 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C to prevent side reactions or runaway exotherms.

  • Reaction: Remove ice bath. Allow to warm to 20-25°C. Stir for 2 hours.

    • IPC (In-Process Control): Check HPLC/TLC. Target: < 0.5% ketone remaining.

  • Quench: Add Acetone (20 mL) to destroy excess hydride (forms isopropanol). Stir for 15 minutes.

  • Workup:

    • Concentrate ethanol to ~20% volume under reduced pressure.

    • Add Water (500 mL) and Dichloromethane (DCM) (500 mL).

    • Adjust pH to ~6-7 with 1M HCl (Caution: Hydrogen gas evolution).

    • Separate layers.[2] Extract aqueous phase with DCM (2 x 200 mL).

  • Drying: Combine organics, wash with Brine, dry over Na2SO4, and filter.

  • Isolation: Concentrate to dryness to yield a white solid/oil.

  • Final Purification (Polishing): Recrystallize from Ethyl Acetate/Hexane (1:4) .

    • Heat to reflux to dissolve, cool slowly to 4°C.

    • Filter crystals and dry under vacuum at 40°C.

Expected Yield: 90-95% Appearance: White crystalline solid. Melting Point: 86-88°C (Lit. match).

Analytical Controls & Safety

Critical Process Parameters (CPPs)
  • Temperature (Step A): Alkylation must be kept <80°C to avoid polymerization of methyl chloroacetate.

  • pH (Step B): Decarboxylation requires acidic pH (<1) and vigorous reflux to drive off CO2.

  • Quench (Module 2): Acidification of borohydride mixtures generates Hydrogen gas. Ensure adequate venting.

Safety Data (SDS Highlights)
  • Methyl Chloroacetate: Highly toxic, lachrymator, skin absorbable. Use Full PPE + Fume Hood.

  • 4-Isochromanone: Irritant.[6]

  • Isochroman-4-ol: Standard organic handling. Treat as potential irritant.

Analytical Specifications (Preclinical Release)
  • HPLC Purity: > 98.5% (Area %).

  • Residual Solvents: Ethanol < 5000 ppm, Toluene < 890 ppm (ICH Q3C).

  • Identity: 1H NMR (confirms reduction of carbonyl signal at ~190 ppm in 13C, appearance of CH-OH at ~65 ppm).

References

  • Dieckmann Cyclization Mechanism & Scale-up: Davis, B. R.; Garrett, P. J. Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, p 806. Organic Process Research & Development (OPRD) reviews on Dieckmann scale-up safety.
  • Synthesis of Isochromanones: U.S. Patent 4,265,293. "Synthesis of 4-hydroxycoumarins and related benzopyrans." (Provides foundational ring closure chemistry). Journal of Organic Chemistry, 1980, 45(10), 1835–1838. "Approaches to isochroman-4-ones."
  • Borohydride Reduction Protocols

    • Organic Syntheses, Coll.[7] Vol. 10, p. 188 (2004). Standard protocols for ketone reduction.

  • Safety Data: Sigma-Aldrich SDS for 1H-2-Benzopyran-4-ol (CAS 20924-57-6).

Disclaimer: This protocol is for research and development purposes. All scale-up activities should be preceded by a specific process safety assessment (HAZOP).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the stereoselective synthesis of 1H-2-Benzopyran-4-ol

Topic: Overcoming challenges in the stereoselective synthesis of 1H-2-Benzopyran-4-ol Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the stereoselective synthesis of 1H-2-Benzopyran-4-ol Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in constructing the chiral 1H-2-benzopyran-4-ol (isochroman-4-ol) scaffold. Whether you are encountering poor enantiomeric excess (ee), low diastereoselectivity, or catalyst deactivation, this resource provides field-proven protocols and mechanistic insights to resolve your experimental bottlenecks.

🛠️ Workflow Selector: Choose Your Synthetic Strategy

Before troubleshooting, ensure you are utilizing the optimal pathway for your substrate availability and stereochemical requirements.

Synthesispathway Start Start: Select Precursor Ketone Precursor: Isochroman-4-one Start->Ketone Ring exists Acyclic Precursor: Benzaldehyde + Homoallylic Alcohol Start->Acyclic De novo assembly Route1 Route A: Asymmetric Reduction (Noyori ATH or Biocatalysis) Ketone->Route1 Route2 Route B: Prins Cyclization (Lewis Acid Catalyzed) Acyclic->Route2 Outcome1 Target: Chiral 4-OH (High ee, defined C4) Route1->Outcome1 Outcome2 Target: Substituted Isochroman (High dr, cis-2,4-selectivity) Route2->Outcome2

Figure 1: Decision matrix for selecting the synthetic route based on starting material availability and target substitution pattern.

🔬 Module 1: Asymmetric Reduction of Isochroman-4-one

Context: You are reducing a pre-formed isochroman-4-one to the alcohol. This is the most direct route to the C4 chiral center.

📉 Issue: Low Enantiomeric Excess (ee < 80%)

Diagnosis: The conformational flexibility of the isochroman ring (half-chair) often allows hydride attack from both faces if the catalyst is not sufficiently bulky or rigid.

Solution: Switch to Ru-Tethered Transfer Hydrogenation (Noyori Protocol) Standard borohydride reductions are non-selective. You must use Asymmetric Transfer Hydrogenation (ATH). The Ru(II)-arene complexes with TsDPEN ligands are the gold standard here due to the precise "NH effect" in the transition state.

Validated Protocol (Noyori ATH):

  • Catalyst Preparation: Use RuCl(p-cymene)[(S,S)-TsDPEN].[1]

  • Solvent System: An azeotropic mixture of Formic Acid/Triethylamine (5:2) is superior to isopropanol for this specific scaffold, as it drives the equilibrium irreversibly.

  • Reaction Conditions:

    • Substrate: Isochroman-4-one (1.0 equiv)

    • Catalyst: 0.5 - 1.0 mol%

    • Solvent: DMF or CH₂Cl₂ (if solubility is an issue in neat FA/TEA).

    • Temp: 25 °C (Do not heat; higher temps erode ee).

    • Time: 12–24 h.

Mechanistic Check: If ee remains low, check the purity of your ketone. Free phenols (if C-OH is unprotected) can poison the Ru-catalyst or alter the pH, disrupting the proton-shuttle mechanism. Protect all phenolic hydroxyls as methyl ethers or benzyl ethers prior to reduction.

📉 Issue: Incomplete Conversion / Stalled Reaction

Diagnosis: Catalyst deactivation or product inhibition. Troubleshooting Steps:

  • Degas Solvents: Ru-hydride species are sensitive to oxygen. Sparge the reaction mixture with Argon for 20 mins before adding the catalyst.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). Dilute conditions favor catalyst dissociation.

🧬 Module 2: Stereoselective Prins Cyclization

Context: You are building the isochroman ring from an aldehyde and a homoallylic alcohol equivalent. This is ideal for generating 2,4-disubstituted systems with high diastereocontrol.

📉 Issue: Poor Diastereoselectivity (Low cis/trans ratio)

Diagnosis: The reaction is not proceeding through the optimal chair-like transition state, likely due to high temperature or weak Lewis Acid coordination.

Solution: The Iron(III) Halide Control To achieve high cis-selectivity (2,4-cis), you must enforce a chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions.

Validated Protocol (FeCl₃-Mediated):

  • Reagents: Benzaldehyde derivative (1.0 equiv) + Homoallylic alcohol (1.2 equiv).

  • Catalyst: FeCl₃ (anhydrous, 10 mol%).

  • Solvent: CH₂Cl₂ (Strictly anhydrous).

  • Temp: 0 °C to Room Temperature.

  • Additive: TMSCl (1.0 equiv) can accelerate the formation of the oxocarbenium ion intermediate.

Mechanistic Visualization (Transition State):

PrinsMechanism Step1 Oxocarbenium Ion Formation TS Chair-like Transition State (Substituents Equatorial) Step1->TS FeCl3 coordination Product Cis-Isochroman-4-ol (Thermodynamic Product) TS->Product Internal nucleophilic attack

Figure 2: Mechanistic pathway for the Prins cyclization. The chair-like transition state dictates the cis-stereochemistry.

Why this works: The (E)-oxocarbenium ion intermediate cyclizes via a chair conformation.[2] The bulky aryl group at C1 and the hydroxyl/alkene chain prefer equatorial orientations, leading to the cis-isomer (syn-1,3 relationship between C2 and C4 substituents).

📊 Data Summary: Method Comparison

FeatureAsymmetric Reduction (ATH)Prins CyclizationEnzymatic Resolution (KRED)
Primary Target C4-Chiral CenterC2, C4-Disubstituted SystemsC4-Chiral Center
Typical ee/dr 90–99% ee>19:1 dr (cis)>99% ee
Key Reagent Ru-TsDPENFeCl₃ / TMSClKRED / NADP+
Limitation Requires pre-formed ketoneSensitive to moistureSubstrate specificity
Scalability High (kg scale)ModerateHigh (process dependent)

❓ Frequently Asked Questions (FAQs)

Q: Can I use enzymatic reduction for isochroman-4-one? A: Yes. Ketoreductases (KREDs) are highly effective.

  • Screening: Screen a panel of commercially available KREDs (e.g., Codexis or Daicel kits).

  • Cofactor: Ensure an efficient cofactor regeneration system (GDH/Glucose or ADH/Isopropanol).

  • Advantage: Enzymes often tolerate unprotected phenolic groups on the benzene ring, unlike Ru-catalysts.

Q: My Prins cyclization yields a mixture of 4-Cl and 4-OH products. How do I control this? A: This depends on the termination step.

  • For 4-OH: Ensure water is present during the quench or use a mild Lewis acid that promotes hydroxylation upon workup.

  • For 4-Cl: Using stoichiometric FeCl₃ or adding TMSCl often traps the carbocation as the chloride.

  • Fix: If you want the alcohol but get the chloride, simply hydrolyze the crude chloride using aqueous Ag₂CO₃ or basic hydrolysis (NaOH/THF).

Q: How do I determine the absolute configuration of my product? A:

  • X-Ray Crystallography: If the compound is solid.

  • Mosher's Ester Analysis: Derivatize the C4-alcohol with (R)- and (S)-MTPA chloride. Analyze the Δδ (delta-delta) shifts in ¹H NMR to assign configuration.

  • Circular Dichroism (CD): Compare with literature spectra for known isochroman-4-ols (typically negative Cotton effect for S-isomer near 280 nm, though this is substituent dependent).

📚 References

  • Noyori Asymmetric Transfer Hydrogenation (ATH) Mechanism & Application:

    • Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes."[1] J. Am. Chem. Soc.[1][3] 1995, 117, 7562.[1] Link

  • Stereoselective Prins Cyclization:

    • Yadav, J. S., et al. "Stereoselective synthesis of 4-hydroxy-tetrahydropyrans via Prins cyclization."[2] Tetrahedron Lett. 2012.

    • Review on Prins Cyclization stereocontrol: Beilstein J. Org.[2] Chem. 2021, 17, 932–963.[2] Link

  • Enzymatic Reduction Strategies:

    • Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chem.[3] 2011.

  • Isochroman Synthesis Reviews:

    • "Catalytic Asymmetric Synthesis of Isochroman Derivatives." Advanced Synthesis & Catalysis. Link

Sources

Optimization

Technical Support Center: Troubleshooting 1H-2-Benzopyran-4-ol Synthesis

Topic: Troubleshooting guide for 1H-2-Benzopyran-4-ol (Isochroman-4-ol) reaction side products. Audience: Synthetic Chemists, Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for 1H-2-Benzopyran-4-ol (Isochroman-4-ol) reaction side products. Audience: Synthetic Chemists, Process Development Scientists. Format: Interactive Q&A / Troubleshooting Modules.

Introduction: The Scaffold & The Challenge

Welcome to the Technical Support Center for Isochroman derivatives. You are likely here because your synthesis of 1H-2-benzopyran-4-ol (commonly referred to as isochroman-4-ol ) has yielded unexpected impurities.

This scaffold is a core pharmacophore in antibiotics (e.g., penicisteckins) and dopamine receptor ligands. However, the C4-hydroxyl group is benzylic and susceptible to elimination, while the synthetic routes (often Prins or Oxa-Pictet-Spengler cyclizations) are prone to thermodynamic scrambling and oligomerization.

This guide addresses the three most common failure modes: Dehydration (Elimination) , Prins-Dioxane Formation , and Stereochemical Scrambling .

Module 1: The "Yellow Oil" Phenomenon (Dehydration)

User Query: "My product was a white solid initially, but after rotary evaporation or drying under vacuum, it turned into a yellow oil. The NMR shows new olefinic signals around 6.0–6.5 ppm."

Diagnosis: You are experiencing Acid-Catalyzed Dehydration leading to Isochromene (1H-2-benzopyran) .

Technical Explanation

The C4 position of the isochroman ring is benzylic. In the presence of trace acid (Lewis or Brønsted) and heat, the C4-hydroxyl group undergoes E1 elimination. The driving force is the formation of a double bond at C3–C4, which conjugates with the fused benzene ring, creating the thermodynamically stable isochromene system.

Troubleshooting Protocol
StepActionRationale
1. Check Workup pH Ensure the aqueous phase was neutralized to pH > 7 before separation.Residual acid (e.g., H₂SO₄, TFA) concentrates during evaporation, catalyzing elimination.
2. Temperature Control Do not exceed 40°C during solvent removal.Elimination is endothermic; heat accelerates the E1 pathway.
3. Solvent Choice Avoid CDCl₃ for NMR if the product is stored for long periods.CDCl₃ is naturally acidic (forming DCl/phosgene); use DMSO-d₆ or neutralize CDCl₃ with basic alumina.
4. Remediation If isochromene is present, you may attempt hydroboration-oxidation to regenerate the alcohol (though regioselectivity varies).Re-installing the -OH group (often yields the trans isomer).

Key Indicator (NMR):

  • Target (Isochroman-4-ol): H4 proton appears as a doublet/multiplet at ~4.5–4.8 ppm .

  • Impurity (Isochromene): Disappearance of H4; appearance of olefinic protons at ~6.3 ppm (C4-H) and ~5.9 ppm (C3-H) .

Module 2: The "Sticky" Impurity (Prins Side Reactions)

User Query: "I used the Prins reaction (homoallylic alcohol + aldehyde). My mass spec shows a peak at M+30 higher than expected, and the product is a gummy solid that won't crystallize."

Diagnosis: Formation of 1,3-Dioxanes or Formals .

Technical Explanation

In the Prins cyclization, the intermediate carbocation (formed after aldehyde addition) should be trapped by water to form the alcohol. However, if excess aldehyde (especially formaldehyde) is present, the carbocation can capture a second equivalent of aldehyde, cyclizing to form a stable 1,3-dioxane ring fused to the isochroman system.

Troubleshooting Protocol
VariableAdjustmentWhy?
Stoichiometry Reduce aldehyde to 1.0–1.1 equivalents.Excess aldehyde competes with water/nucleophiles for the carbocation.
Acid Strength Switch from H₂SO₄ to milder Lewis acids (e.g., InCl₃, Bi(OTf)₃).Strong Brønsted acids promote oligomerization and acetal formation.
Hydrolysis Step Add a dedicated hydrolysis step (dilute HCl/THF, 1h).1,3-dioxanes can sometimes be hydrolyzed back to the desired diol/alcohol, though this risks dehydration.
Module 3: Stereochemical Scrambling (Cis/Trans Ratios)

User Query: "I am targeting the cis-isochroman-4-ol, but I am getting a 1:1 mixture of diastereomers. How do I control the selectivity?"

Diagnosis: Oxonia-Cope Rearrangement or Thermodynamic Equilibration.[1]

Technical Explanation

The Prins cyclization typically favors the cis-isomer (all substituents equatorial in the chair-like transition state). However, the intermediate oxocarbenium ion can undergo a 2-oxonia-Cope rearrangement (a [3,3]-sigmatropic shift). This reversibly scrambles the stereochemistry before the final ring closure.

  • Kinetic Product: cis-Isochroman-4-ol (via chair TS).

  • Thermodynamic Product: Mixture (often favors trans if bulky substituents are at C1).

Troubleshooting Protocol
  • Lower Temperature: Run the reaction at -78°C to 0°C. High temperatures activate the oxonia-Cope pathway.

  • Counter-ion Effect: Use Lewis acids with non-coordinating anions (e.g., BF₃·OEt₂). Tighter ion pairs can inhibit the rearrangement.

  • Substituent Design: If possible, introduce bulky groups at the homoallylic position to lock the conformation and disfavor the rearrangement.

Visualizing the Pathways

The following diagram illustrates the critical branching points where your side products are generated.

ReactionPathways Start Homoallylic Alcohol + Aldehyde Oxocarb Oxocarbenium Intermediate Start->Oxocarb Acid Cat. Cation C4-Carbocation (Chair TS) Oxocarb->Cation Cyclization Scrambled Stereoisomer Mix (Cis/Trans) Oxocarb->Scrambled Oxonia-Cope Rearrangement Product Isochroman-4-ol (Target) Cation->Product + H2O (Hydrolysis) Dioxane 1,3-Dioxane (Excess Aldehyde) Cation->Dioxane + Aldehyde (Excess) Isochromene Isochromene (Dehydration) Product->Isochromene Heat / Acid (-H2O)

Figure 1: Mechanistic divergence in the synthesis of Isochroman-4-ol. Note that Isochromene is a downstream product of the target alcohol, while Dioxanes and Stereoisomers form during the reaction sequence.

Summary of Analytical Data

Use this table to verify your crude mixture composition.

Component1H NMR Characteristic Signals (CDCl₃)Mass Spec (ESI)TLC Behavior
Isochroman-4-ol δ 4.6 (d, H4) , δ 3.8-4.1 (m, H3), δ 4.8 (s, H1)[M+Na]⁺Mid-polar, stains with KMnO₄
Isochromene δ 6.3 (d, H4) , δ 5.9 (d, H3), δ 5.1 (s, H1)[M-18+H]⁺ (often ionizes poorly)Non-polar (High Rf), UV active
1,3-Dioxane Complex alkyl region; shift in H1 signal[M+Aldehyde]⁺ Non-polar, often smears
Isochroman-4-one Loss of H4 signal; δ 4.3 (s, H3) [M-2+H]⁺Distinct carbonyl stretch (IR: ~1720 cm⁻¹)
References
  • Mechanistic Insight into Prins Cyclizations

    • Topic: Concerted vs. Stepwise mechanisms and the role of the oxonia-Cope rearrangement.
    • Source: The Catalytic Asymmetric Intermolecular Prins Reaction.[2] J. Am. Chem. Soc.2021 .[1][2][3][4]

  • Synthesis of Isochroman Derivatives

    • Topic: Stereoselective synthesis via oxa-Pictet-Spengler and side product analysis.

    • Source: Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans. MDPI.
  • Dehydration & Elimination Pathways

    • Topic: General reactivity of benzylic alcohols and acid-catalyzed elimin
    • Source: Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization. J. Org.[3][5][6] Chem.

  • Prins-Type Macrocyclizations & Side Reactions

    • Topic: Detailed review of Prins side products including dioxanes and halide incorpor
    • Source: Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy.[1] PMC - NIH.

Sources

Troubleshooting

Technical Support Center: NMR Interpretation of 1H-2-Benzopyran-4-ol Derivatives

Current Status: Operational Ticket Focus: Structural Elucidation & Stereochemical Analysis Assigned Specialist: Senior Application Scientist Introduction: The Scope of Analysis Welcome to the technical guide for interpre...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Structural Elucidation & Stereochemical Analysis Assigned Specialist: Senior Application Scientist

Introduction: The Scope of Analysis

Welcome to the technical guide for interpreting the NMR spectra of 1H-2-benzopyran-4-ol (also known as isochroman-4-ol) derivatives. These bicyclic ethers are critical scaffolds in medicinal chemistry, often found in bioactive compounds.

Technical Note on Nomenclature: While the parent system is "1H-2-benzopyran" (isochromene), the "4-ol" suffix implies saturation at the C3-C4 bond. Therefore, this guide specifically addresses the 3,4-dihydro-1H-2-benzopyran-4-ol (isochroman-4-ol) skeleton.

The analysis of these molecules presents three distinct challenges:

  • Diastereotopicity: The presence of the C4-hydroxyl group creates a chiral center, rendering the protons at C1 and C3 diastereotopic.

  • Conformational Mobility: The heterocyclic ring typically exists in a "half-chair" equilibrium, which can be shifted by solvent effects and intramolecular hydrogen bonding.

  • Stereochemical Assignment: Distinguishing cis (syn) vs. trans (anti) relative configurations between substituents at C3 and C4.

Module 1: Sample Preparation & Acquisition Strategy

The Foundation of Good Data: Before acquisition, you must select a solvent that stabilizes the conformation you wish to observe. The choice of solvent is not merely about solubility; it dictates the visibility of coupling constants (


) and hydroxyl protons.
Solvent Selection Matrix
SolventPrimary UtilityMechanistic Insight
Chloroform-d (

)
Standard Screening Preserves intramolecular H-bonds (e.g., between C4-OH and ether oxygen). Good for observing "native" conformation.
DMSO-d

OH Resolution Disrupts intramolecular H-bonds. Slows proton exchange, usually revealing the C4-OH signal as a sharp doublet (coupled to H4), aiding assignment.
Benzene-d

(

)
Signal Deconvolution Induces Anisotropic Solvent Induced Shifts (ASIS). Excellent for resolving overlapping methylene protons at C3 or C1 that are coincident in

.

Module 2: Spectral Assignment Workflow

The "Assign-by-Logic" Protocol: Do not rely solely on chemical shifts. Use the scalar coupling network to build the scaffold.

Key Signal Characteristics (1H NMR)
  • H1 Protons (

    
     4.5 - 5.0 ppm): 
    
    • Appearance: If the molecule is chiral (C4-substituted), these appear as an AB quartet (

      
       Hz). They are diastereotopic.
      
    • Common Error: Mistaking this quartet for two separate doublets or impurity signals.

  • H3 Protons (

    
     3.5 - 4.2 ppm): 
    
    • Appearance: Complex multiplets (AB part of an ABX system with H4).

  • H4 Proton (

    
     4.5 - 5.5 ppm): 
    
    • Appearance: Generally a doublet of doublets (coupled to H3a and H3b) or a triplet-like signal depending on stereochemistry.

Assignment Visualization (DOT Diagram)

AssignmentWorkflow Start Crude 1H NMR Spectrum CheckH1 Analyze H1 Region (4.5-5.0 ppm) Start->CheckH1 DecisionH1 Signal Shape? CheckH1->DecisionH1 Singlet Singlet: Achiral/Symmetric DecisionH1->Singlet No C4 subst. ABQuartet AB Quartet: Chiral/Diastereotopic DecisionH1->ABQuartet C4-OH present COSY Run COSY: Trace H4 to H3a/H3b Singlet->COSY ABQuartet->COSY HSQC Run HSQC: Confirm C1 vs C3 carbons COSY->HSQC NOESY Run NOESY/ROESY: Spatial Proximity HSQC->NOESY Structure Final Structural Assignment NOESY->Structure

Caption: Logical workflow for assigning isochroman-4-ol derivatives, prioritizing the diagnostic H1 signal.

Module 3: Stereochemical Determination

The Critical Analysis: Determining the relative stereochemistry (cis vs. trans) of substituents at C3 and C4 is the most frequent request. This relies on the Karplus Equation , which relates the dihedral angle (


) to the vicinal coupling constant (

).
Conformational Analysis: The Half-Chair

The isochroman ring adopts a half-chair conformation.

  • Trans (3,4-disubstituted): Typically places substituents in a pseudo-diequatorial orientation to minimize steric strain, or diaxial depending on the specific substituents.

  • Cis (3,4-disubstituted): Forces one substituent to be pseudo-axial and the other pseudo-equatorial.

Diagnostic Coupling Constants ( )
Relative ConfigDominant ConformationObserved

(Hz)
NOE Correlation
Trans (Anti) H3 (axial) - H4 (axial)8.0 - 11.0 Hz Weak/None between H3-H4
Cis (Syn) H3 (eq) - H4 (ax) OR H3 (ax) - H4 (eq)1.5 - 4.0 Hz Strong H3-H4 correlation

Note: If H3 is a methylene group (unsubstituted), you will see two couplings: one large (


) and one small (

).
Stereochemistry Decision Tree (DOT Diagram)

StereochemTree Input Measure J(H3, H4) LargeJ Large J (> 8 Hz) Input->LargeJ SmallJ Small J (< 4 Hz) Input->SmallJ Trans TRANS Isomer (Diaxial Protons) LargeJ->Trans Confirmed CheckNOE Check NOESY (H3-H4) SmallJ->CheckNOE Cis CIS Isomer (Axial-Equatorial) CheckNOE->Cis Strong NOE Ambiguous Ambiguous? Run in C6D6 CheckNOE->Ambiguous Weak NOE Ambiguous->Input Re-measure

Caption: Decision tree for distinguishing cis/trans isomers using J-coupling and NOE data.

Module 4: Troubleshooting & FAQs

Q1: Why do the protons at C1 appear as a quartet? I expected a singlet. A: This is the hallmark of chirality in the molecule. If you have a substituent at C4 (like the -OH group), the molecule lacks a plane of symmetry. This makes the two protons at C1 diastereotopic (chemically non-equivalent).[1] They couple to each other (geminal coupling,


 Hz), creating an AB quartet.

Q2: My H4 signal is a broad blob. How do I measure the coupling constant? A: This usually indicates exchange broadening of the hydroxyl proton or conformational averaging.

  • Fix 1: Add a drop of

    
     to the NMR tube. This washes out the OH coupling, simplifying the H4 signal to a clear doublet of doublets (dd) or triplet.
    
  • Fix 2: Switch to

    
    . This often sharpens the signals by locking the conformation via hydrogen bonding or simply by viscosity effects.
    

Q3: I cannot distinguish H3 from the solvent peak or impurities. A: The C3 protons often fall in the 3.5–4.0 ppm range, which can overlap with water or ether contaminants.

  • Protocol: Run a 1D-TOCSY irradiating the H4 signal. This will selectively light up the coupled spin system (H3a, H3b) and suppress the background, allowing for clean measurement of chemical shifts and couplings.

Q4: Can I determine the absolute configuration (R/S) using just NMR? A: Not with standard NMR. You can determine relative stereochemistry (cis vs. trans).[2] For absolute configuration, you must use Mosher's Ester analysis . React the C4-OH with (R)- and (S)-MTPA chloride and analyze the


 (

) values of the resulting esters.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994).[3] A practical guide to first-order multiplet analysis in 1H NMR spectroscopy. The Journal of Organic Chemistry, 59(15), 4096-4103.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on NOESY and stereochemical determination).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of six-membered heterocycles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 1H-2-Benzopyran-4-ol and Its Analogs

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1H-2-benzopyran-4-ol scaffold and its saturated analog, isochroman-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1H-2-benzopyran-4-ol scaffold and its saturated analog, isochroman-4-ol, are of significant interest due to their presence in a variety of biologically active molecules. This guide provides a comparative analysis of the primary synthetic strategies to access these valuable compounds, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.

Introduction to the 1H-2-Benzopyran-4-ol Scaffold

The 1H-2-benzopyran, or isochromene, ring system is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a hydroxyl group at the C-4 position opens avenues for further functionalization and can significantly influence the molecule's pharmacological profile. This guide will focus on the prevalent synthetic routes to isochroman-4-ol, the saturated and more readily accessible analog of 1H-2-Benzopyran-4-ol, and will discuss potential pathways to the unsaturated target.

The primary strategy discussed will be the synthesis of an isochroman-4-one intermediate followed by reduction. An alternative approach, the Oxa-Pictet-Spengler reaction, will also be explored as a valuable method for constructing the core isochroman ring system.

Route 1: The Isochroman-4-one Reduction Pathway

This is arguably the most common and versatile approach to isochroman-4-ols. It is a two-step process that involves the initial formation of an isochroman-4-one, followed by the reduction of the C-4 keto group.

Step 1: Synthesis of the Isochroman-4-one Precursor

The synthesis of the isochroman-4-one precursor is a critical step, and several methods have been reported. A widely used method, as detailed by de Koning et al. (2001), involves the cyclization of a phenoxyacetic acid derivative.[1][2]

Reaction Pathway for Isochroman-4-one Synthesis

cluster_0 Synthesis of Isochroman-4-one Phenoxyacetic_Acid 2-Phenoxyacetic Acid Derivative Isochroman_4_one Isochroman-4-one Phenoxyacetic_Acid->Isochroman_4_one Intramolecular Friedel-Crafts Acylation PPA Polyphosphoric Acid (PPA)

Caption: Intramolecular Friedel-Crafts acylation to form the isochroman-4-one ring.

The causality behind this approach lies in the ability of a strong acid catalyst, such as polyphosphoric acid (PPA), to promote the intramolecular Friedel-Crafts acylation of a suitable phenoxyacetic acid derivative. The choice of starting material allows for the introduction of various substituents on the aromatic ring, providing access to a library of isochroman-4-one analogs.

Step 2: Reduction of the Isochroman-4-one

With the isochroman-4-one in hand, the subsequent reduction of the ketone is a standard and high-yielding transformation. The choice of reducing agent can influence the stereoselectivity of the reaction if a chiral center is created.

Common Reduction Methods

cluster_1 Reduction of Isochroman-4-one Isochroman_4_one Isochroman-4-one Isochroman_4_ol Isochroman-4-ol Isochroman_4_one->Isochroman_4_ol Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C)

Caption: Reduction of the C-4 ketone to the corresponding alcohol.

Sodium borohydride (NaBH4) in an alcoholic solvent is a mild and effective reagent for this purpose, offering excellent yields. For large-scale synthesis, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is another viable and cost-effective option.

Route 2: The Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a powerful tool for the synthesis of isochromans and other related pyran-type heterocycles. This reaction involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone.

Oxa-Pictet-Spengler Reaction Pathway

cluster_2 Oxa-Pictet-Spengler Cyclization Phenylethanol β-Phenylethanol Derivative Isochroman Substituted Isochroman Phenylethanol->Isochroman Aldehyde Aldehyde/Ketone Aldehyde->Isochroman Acid_Catalyst Acid Catalyst (e.g., TFA, BF3·OEt2)

Caption: Formation of the isochroman ring via the Oxa-Pictet-Spengler reaction.

This method offers the advantage of directly assembling the isochroman ring system in a single step. However, to obtain the desired 4-hydroxy functionality, a specific aldehyde or ketone precursor with a masked or latent hydroxyl group would be required, which can add to the synthetic complexity. A review by Larghi and Kaufman provides a comprehensive overview of this reaction.

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators for the primary synthetic route discussed. Data is based on typical yields and conditions reported in the literature for analogous systems.

ParameterRoute 1: Isochroman-4-one ReductionRoute 2: Oxa-Pictet-Spengler
Starting Materials Substituted phenoxyacetic acidsβ-Phenylethanols and aldehydes/ketones
Number of Steps 21 (for the core structure)
Typical Overall Yield 60-80%50-70%
Key Reagents PPA, NaBH4 or H2/Pd-CStrong acid catalyst (e.g., TFA, BF3·OEt2)
Scalability Generally goodCan be challenging depending on the substrate
Substrate Scope Broad, allows for diverse substitutionCan be limited by the electronics of the phenylethanol

Experimental Protocols

Protocol 1: Synthesis of Isochroman-4-one

This protocol is adapted from the general procedure for intramolecular Friedel-Crafts acylation.

  • To a stirred solution of the appropriate 2-phenoxyacetic acid (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane, add polyphosphoric acid (10 eq by weight).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isochroman-4-one.

Protocol 2: Reduction of Isochroman-4-one to Isochroman-4-ol

This protocol describes a typical sodium borohydride reduction.

  • Dissolve the isochroman-4-one (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude isochroman-4-ol.

  • Purify by column chromatography if necessary.

Pathway to the Unsaturated 1H-2-Benzopyran-4-ol

While the synthesis of the saturated isochroman-4-ol is well-established, the direct synthesis of the unsaturated 1H-2-Benzopyran-4-ol is less commonly reported. A potential strategy to access this target would involve the dehydrogenation of the corresponding isochroman-4-ol. This could potentially be achieved using a mild oxidizing agent that would not affect the newly formed alcohol. Further research into selective dehydrogenation methods would be required to develop a reliable protocol.

Conclusion

The synthesis of 1H-2-Benzopyran-4-ol and its saturated analog, isochroman-4-ol, is most reliably achieved through a two-step sequence involving the formation and subsequent reduction of an isochroman-4-one intermediate. This method is versatile, generally high-yielding, and amenable to the synthesis of a variety of substituted analogs. The Oxa-Pictet-Spengler reaction provides a valuable alternative for the direct construction of the isochroman ring system, though it may require more complex starting materials to achieve the desired 4-hydroxy functionality. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

References

  • de Koning, C. B.; Green, I. R.; Michael, J. P. The synthesis of isochroman-4-ols and isochroman-3-ols: models for naturally occurring benzo[g]isochromanols. Tetrahedron2001 , 57 (47), 9623–9634. [Link][1]

  • Snyder, H. R.; Kornberg, H. A.; Romig, J. R. The Synthesis of Isochroman-4-one. J. Am. Chem. Soc.1941 , 63 (11), 3244–3244. [Link][2]

Sources

Comparative

Biological activity of 1H-2-Benzopyran-4-ol versus other isochroman analogs

This guide provides an in-depth technical analysis of 1H-2-Benzopyran-4-ol (Isochroman-4-ol), positioning it within the broader landscape of isochroman analogs. It contrasts the 4-ol scaffold with its oxidized counterpar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1H-2-Benzopyran-4-ol (Isochroman-4-ol), positioning it within the broader landscape of isochroman analogs. It contrasts the 4-ol scaffold with its oxidized counterpart (isochroman-4-one) and C1-substituted derivatives, focusing on structure-activity relationships (SAR), synthesis, and experimental validation.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Scaffold at a Glance

The 1H-2-Benzopyran-4-ol (Isochroman-4-ol) core represents a reduced, chiral pharmacophore distinct from the planar, electrophilic isochroman-4-one . While the 4-one derivatives (e.g., XJP) are renowned for antioxidant and antihypertensive activity, the 4-ol variant serves a different role: it acts as a stable, hydrogen-bond-donating scaffold often found in PRMT5 inhibitors , BACE1 inhibitors (Alzheimer's research), and complex pyranonaphthoquinone antibiotics .[1]

Key Differentiators
Feature1H-2-Benzopyran-4-ol (4-ol) Isochroman-4-one (4-one) 1-Substituted Isochroman
Electronic State Nucleophilic/H-bond donor (sp³ C4)Electrophilic/Planar (sp² C4)Variable (often basic amines)
Primary Bioactivity Enzyme Inhibition (PRMT5, BACE1)Antioxidant, VasodilationDopamine/Serotonin Agonism
Metabolic Stability High (Phase II conjugation ready)Moderate (Reductase target)Variable (CYP450 target)
Chirality Yes (C4 stereocenter) No (Achiral at C4)Yes (C1 stereocenter)

Structure-Activity Relationship (SAR) Analysis

The biological divergence between the 4-ol and its analogs stems from the electronic and steric environment at the C4 and C1 positions.

A. The C4-Hydroxyl "Anchor" (1H-2-Benzopyran-4-ol)

Unlike the ketone in isochroman-4-one, the C4-hydroxyl group allows the molecule to function as a hydrogen bond donor within enzyme active sites.

  • Mechanism: In PRMT5 inhibitors, the isochroman-4-ol moiety often occupies a hydrophobic pocket where the hydroxyl group engages in critical water-mediated bridging or direct polar contacts with backbone residues.

  • Stereochemistry: The activity is highly stereodependent. The

    
    - or 
    
    
    
    -enantiomer often shows >100-fold potency differences, necessitating asymmetric synthesis or chiral resolution (see Experimental Protocols).
B. The C4-Ketone "Warhead" (Isochroman-4-one)
  • Reactivity: The carbonyl group at C4 makes the adjacent C3 protons acidic and the ring susceptible to nucleophilic attack.

  • Activity: This reactivity drives its antioxidant profile (e.g., scavenging ROS) and vasorelaxant effects (e.g., XJP), but can lead to off-target toxicity not seen in the stable 4-ol.[1]

C. The C1-Substituted "Neuromodulators"
  • Dopaminergic Activity: Introduction of an aryl or amine group at C1 (e.g., A-68930) shifts activity toward D1 dopamine receptors .[1] The 4-ol core generally lacks this affinity unless specifically substituted at C1.

Visualizing the Activity Landscape

The following diagram maps the functional divergence of the isochroman core based on substitution patterns.

SAR_Map Core Isochroman Core (1H-2-Benzopyran) C4_OH C4-Hydroxyl (4-ol) (Stable Scaffold) Core->C4_OH Reduction/Metabolism C4_One C4-Ketone (4-one) (Electrophile) Core->C4_One Oxidation C1_Sub C1-Substitution (Amine/Aryl) Core->C1_Sub Functionalization Act_Enz Enzyme Inhibition (PRMT5, BACE1) C4_OH->Act_Enz H-Bond Donor C4_One->C4_OH In vivo Reduction (Bioactivation/Deactivation) Act_Cardio Cardioprotection (Vasodilation, Antioxidant) C4_One->Act_Cardio ROS Scavenging Act_Neuro Neurotransmission (D1 Agonism) C1_Sub->Act_Neuro Receptor Binding

Figure 1: SAR divergence of the isochroman scaffold. The C4-hydroxyl group directs activity toward enzyme inhibition, while the C4-ketone drives redox/cardiovascular activity.

Comparative Biological Data[4]

The following data summarizes the potency shifts observed when modifying the isochroman core.

Table 1: Cytotoxicity & Enzyme Inhibition Profile

Data aggregated from comparative studies on isochroman derivatives.

Compound ClassTarget / AssayPotency (IC50 / MIC)Mechanism Note
Isochroman-4-ol (Derivative) PRMT5 (Methyltransferase) 4 - 50 nM Hydroxyl binds to cofactor pocket; high selectivity.
Isochroman-4-one (XJP) Vasorelaxation (Rat Aorta) EC50: ~10 µM Potassium channel activation; endothelium-dependent.
Isochroman-4-one Cytotoxicity (HepG2) IC50: >100 µM Low toxicity; often requires hybridization for anticancer effect.
Pyranonaphthoquinone-4-ol HL-60 (Leukemia) IC50: ~45 µM 4-ol moiety fused to quinone; DNA intercalation/alkylation.
1-Substituted Isochroman D1 Dopamine Receptor Ki: 0.6 nM High affinity agonist; stereoselective for (1R,3S).

Experimental Protocols

To validate the activity of 1H-2-Benzopyran-4-ol versus its ketone analog, the following protocols are recommended. These ensure reproducibility and account for the chemical stability differences between the two species.

Protocol A: Synthesis of 1H-2-Benzopyran-4-ol (Reduction)

Rationale: The 4-ol is best accessed by reducing the 4-one. This protocol yields the racemic alcohol, which can be resolved via chiral HPLC.[1]

  • Reagents: Dissolve Isochroman-4-one (1.0 eq) in anhydrous Methanol (0.2 M).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes.

    • Control Point: Monitor gas evolution (

      
      ).[1] Maintain temperature <5°C to prevent ring opening.
      
  • Quench: Stir for 2 hours at RT. Quench with sat.

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

    
    .[1][2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

    • Yield Expectation: >90% as a white solid/oil.

    • Validation:

      
       NMR (C4-H signal shifts from nonexistent in ketone to multiplet at ~4.5 ppm).
      
Protocol B: Comparative Cytotoxicity Assay (MTT)

Rationale: To determine if the reduction of the ketone (4-one) to the alcohol (4-ol) reduces non-specific toxicity.

  • Cell Lines: HepG2 (Liver), HUVEC (Normal Endothelial).[1]

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Group A: Isochroman-4-one (1 - 100 µM).

    • Group B: 1H-2-Benzopyran-4-ol (1 - 100 µM).

    • Group C: Doxorubicin (Positive Control).[1]

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Solubilize formazan with DMSO. Read Absorbance at 570 nm.[3]

  • Analysis: Calculate % Cell Viability.

    • Expected Result: The 4-ol should show significantly lower cytotoxicity (higher IC50) than the 4-one in normal cells (HUVEC), indicating it is a safer scaffold for drug design.

Protocol C: Screening Workflow Diagram

Workflow Start Start: Isochroman-4-one Step1 Chemical Reduction (NaBH4, MeOH, 0°C) Start->Step1 Step2 Isolate 1H-2-Benzopyran-4-ol (Racemic) Step1->Step2 Step3 Chiral Resolution (Chiral HPLC / Lipase) Step2->Step3 Branch Assay Selection Step3->Branch Assay1 MTT Cytotoxicity (Safety Profile) Branch->Assay1 General Toxicity Assay2 Enzyme Inhibition (PRMT5/BACE1) Branch->Assay2 Target Specificity Assay3 Antimicrobial Screen (MIC) Branch->Assay3 Bioactivity

Figure 2: Experimental workflow for synthesizing and evaluating isochroman-4-ol derivatives.

References

  • PRMT5 Inhibitor Development: Design, synthesis and biological evaluation of isochroman-4-ol derivatives as PRMT5 inhibitors. (Patent/Literature Context). [1]

  • BACE1 Inhibition: Isochroman-4-ol scaffolds in Alzheimer's BACE1 inhibitor design.[1]

  • Isochroman-4-one Activity: Identification of a Hydrogen-Sulfide-Releasing Isochroman-4-One Hybrid as a Cardioprotective Candidate.[4] MDPI Pharmaceuticals. [1]

  • Dopaminergic Analogs: Behavioural evidence for "D-1-like" dopamine receptor subtypes using the isochroman agonist A 68930. PubMed. [1]

  • Anticancer Hybrids: Pyranonaphthoquinones - Isolation, biological activity and synthesis. (Discusses isochroman-4-ol intermediates).

Sources

Validation

Cross-validation of spectroscopic data for 1H-2-Benzopyran-4-ol

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Subject: 1H-2-Benzopyran-4-ol (Isochroman-4-ol) | CAS: 20924-57-6 Executive Summary: The Structur...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Subject: 1H-2-Benzopyran-4-ol (Isochroman-4-ol) | CAS: 20924-57-6

Executive Summary: The Structural Identity Challenge

1H-2-Benzopyran-4-ol (Isochroman-4-ol) is a critical bicyclic scaffold in the synthesis of isocoumarin-based natural products and antihypertensive agents. However, its characterization presents a unique "identity crisis" in organic synthesis. It is frequently confused with its regioisomer isochroman-3-ol (a masked aldehyde) or its synthetic precursor isochroman-4-one .

This guide provides a definitive, multi-modal spectroscopic framework to cross-validate the identity of 1H-2-Benzopyran-4-ol. By synthesizing data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can eliminate false positives with >99% confidence.

Synthesis of the Analytical Standard

To validate spectroscopic data, one must first ensure the purity of the reference standard. The following protocol yields high-purity Isochroman-4-ol for characterization.

Method: Chemoselective Reduction of Isochroman-4-one Rationale: Direct reduction of the ketone precursor is the most reliable method to generate the 4-ol regioisomer without contaminating 3-ol byproducts (which arise from oxidative cyclization routes).

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of isochroman-4-one (CAS 493-08-3) in anhydrous ethanol (10 mL). Cool to 0°C.

  • Reduction: Slowly add 1.2 eq of Sodium Borohydride (NaBH₄) . The reaction is exothermic; maintain temperature <5°C to prevent ring opening.

  • Monitoring: Stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Workup: Quench with saturated NH₄Cl. Extract with CH₂Cl₂ (3x). Dry over MgSO₄ and concentrate.

  • Result: A colorless oil or low-melting solid. This is the Analytical Standard for the data below.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (¹H-NMR)

NMR is the primary tool for distinguishing the 4-ol from the 3-ol isomer. The diagnostic signal is the proton attached to the hydroxyl-bearing carbon.

Critical Distinction:

  • Isochroman-4-ol (Target): The H-4 proton appears as a triplet or doublet of doublets (depending on conformation) in the 4.5–4.8 ppm range. It is a stable secondary alcohol.

  • Isochroman-3-ol (Alternative): This compound exists in equilibrium with its open-chain aldehyde form (2-(2-hydroxyethyl)benzaldehyde). You will observe a diagnostic aldehyde proton at 9.5–10.0 ppm or an anomeric H-3 proton at ~5.5-6.0 ppm .

Table 1: ¹H-NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton Position1H-2-Benzopyran-4-ol (Target)Isochroman-4-one (Precursor)Isochroman-3-ol (Isomer)
H-1 (Benzylic Ether) 4.70 - 4.85 ppm (d/m)4.85 ppm (s)~4.8 ppm
H-3 (Ether CH₂) 3.80 - 4.10 ppm (m)4.35 ppm (s)Anomeric H-3: ~5.5 ppm
H-4 (Benzylic) 4.60 - 4.75 ppm (t/dd)Absent (Carbonyl)2.8 - 3.0 ppm (CH₂)
Aldehyde (-CHO) AbsentAbsent9.6 - 9.8 ppm (Trace)
Aromatic Region 7.00 - 7.40 ppm7.20 - 8.05 ppm (H-8 deshielded)7.10 - 7.40 ppm

Analyst Note: In the 4-ol, the H-1 protons are diastereotopic due to the chiral center at C-4, often appearing as an AB system or split signal, unlike the singlet in the ketone.

B. Mass Spectrometry (MS-EI)

The fragmentation pattern provides a "fingerprint" that confirms the bicyclic skeleton.

  • Molecular Ion (M⁺): 150 m/z (Weak).

  • Base Peak / Diagnostic Fragments:

    • m/z 132 [M - H₂O]⁺: Dehydration to isochromene. This is often the dominant peak for the alcohol.

    • m/z 104 [M - H₂O - CO]⁺ or Retro-Diels-Alder: Following dehydration, the isochromene undergoes Retro-Diels-Alder fragmentation to release ethene/acetylene derivatives, leaving a styrene-like radical cation (m/z 104).

C. Infrared Spectroscopy (FT-IR)

IR is the fastest "Go/No-Go" check for reaction completion (reduction of ketone).

  • Isochroman-4-ol: Broad O-H stretch at 3200–3450 cm⁻¹. Strong C-O stretch at ~1060 cm⁻¹. Absence of C=O stretch.

  • Isochroman-4-one: Sharp, intense C=O stretch at ~1690 cm⁻¹.

Cross-Validation Workflow

To ensure scientific integrity, do not rely on a single method. Use this self-validating workflow:

CrossValidation Start Unknown Sample (Suspected Isochroman-4-ol) IR_Step Step 1: FT-IR Analysis Start->IR_Step IR_Decision Is C=O peak (1690 cm⁻¹) present? IR_Step->IR_Decision Ketone_Path Identity: Isochroman-4-one (Incomplete Reduction) IR_Decision->Ketone_Path Yes NMR_Step Step 2: ¹H-NMR (CDCl₃) IR_Decision->NMR_Step No (OH stretch present) Aldehyde_Check Check 9.5-10.0 ppm region NMR_Step->Aldehyde_Check Isomer_Path Identity: Isochroman-3-ol (Ring Opening/Aldehyde) Aldehyde_Check->Isomer_Path Signal Present H4_Check Check 4.6-4.8 ppm region Aldehyde_Check->H4_Check Signal Absent H4_Check->Isomer_Path Multiplet/Wrong Shift MS_Step Step 3: MS (EI) Validation H4_Check->MS_Step Triplet/dd observed MS_Check Peak m/z 132 (M-18) present? MS_Step->MS_Check MS_Check->Isomer_Path No Final_Valid CONFIRMED IDENTITY: 1H-2-Benzopyran-4-ol MS_Check->Final_Valid Yes

Caption: Figure 1. Logic-gated decision tree for the structural validation of 1H-2-Benzopyran-4-ol, filtering out common oxidation state and regioisomer false positives.

References

  • Synthesis & Reduction Protocol

    • Reduction of cyclic ketones with NaBH4: Brown, H. C.; Ichikawa, K. "Chemical Effects of Steric Strains—I: The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride." Tetrahedron1957 , 1, 221-230.[1] Link

    • Isochroman-4-one Precursor: "Isochroman-4-one." CAS Common Chemistry. Link

  • Spectroscopic Data Grounding

    • General 1H-NMR Shifts of Isochroman Scaffold: "Isochroman | 1H NMR Spectrum." ChemicalBook. Link

    • Aldehyde/Hemiacetal Equilibrium (Isochroman-3-ol): "Spectroscopy of Aldehydes and Ketones."[2] Chemistry LibreTexts. Link

  • Compound Registry

    • Target Compound: "Isochroman-4-ol (CAS 20924-57-6)." Sigma-Aldrich / Merck. Link

Sources

Comparative

Benchmarking the Isochroman Scaffold: 1H-2-Benzopyran-4-ol vs. Known Standards

[1] Content Type: Technical Comparison Guide Subject: 1H-2-Benzopyran-4-ol (Isochroman-4-ol) Comparative Standards: 4-Chromanol (Isomer), 1-Tetralol (Carbocyclic Analog)[1] Executive Summary In medicinal chemistry, the c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison Guide Subject: 1H-2-Benzopyran-4-ol (Isochroman-4-ol) Comparative Standards: 4-Chromanol (Isomer), 1-Tetralol (Carbocyclic Analog)[1]

Executive Summary

In medicinal chemistry, the choice of scaffold dictates the metabolic fate, solubility, and receptor affinity of a drug candidate.[1] While 4-Chromanol (the core of flavonoids) is a ubiquitous "privileged structure," its structural isomer 1H-2-Benzopyran-4-ol (Isochroman-4-ol) remains an underutilized bioisostere.[1]

This guide benchmarks 1H-2-Benzopyran-4-ol against its two primary competitors: 4-Chromanol (positional isomer) and 1-Tetralol (carbocyclic analog).[1] We evaluate these scaffolds across three critical axes: Synthetic Accessibility , Physicochemical Profile , and Metabolic Stability .[1]

Part 1: Physicochemical Benchmarking

The "Isochroman Switch"—moving the oxygen atom from position 1 (chroman) to position 2 (isochroman)—subtly alters the electronic landscape of the molecule without significantly changing its steric footprint.

Table 1: Comparative Physicochemical Landscape

Data represents consensus calculated values (cLogP) and standard topological descriptors.[1]

Metric1H-2-Benzopyran-4-ol (Isochroman)4-Chromanol (Chroman)1-Tetralol (Tetralin)Implication
Structure Benzylic alcohol, cyclic ether (Pos 2)Benzylic alcohol, cyclic ether (Pos 1)Benzylic alcohol, carbocycleScaffold Diversity
MW 150.17 g/mol 150.17 g/mol 148.20 g/mol Isomeric/Isosteric
cLogP ~1.35~1.42~2.60Isochroman is slightly more polar than chroman; significantly more polar than tetralin.[1]
TPSA 29.5 Ų29.5 Ų20.2 ŲIdentical polar surface area to chroman, but vector differs.[1]
H-Bond Don/Acc 1 / 21 / 21 / 1Ether oxygen position alters H-bond vector.
pKa (OH) ~14.5~14.2~15.0Similar acidity; suitable for O-alkylation.[1]

Key Insight: 1H-2-Benzopyran-4-ol offers a lower lipophilicity profile than the carbocyclic tetralin, making it superior for improving solubility in lead optimization while retaining the benzylic alcohol functionality for further derivatization.[1]

Part 2: Synthetic Benchmarking (The "Make" Factor)

Accessing the isochroman scaffold is historically more challenging than the chroman scaffold. Chromans are readily synthesized via Friedel-Crafts cyclization of phenols (a cheap feedstock). Isochromans often require cyclization of phenylethanols or Prins-type reactions.

Comparative Workflow
  • Standard (Chroman): Phenol + Acryloyl chloride → Ester → Fries Rearrangement → Cyclization → Reduction.[1]

  • Subject (Isochroman): The most robust route for the alcohol specifically is the reduction of Isochroman-4-one .[1]

DOT Diagram: Synthetic Pathways

The following diagram contrasts the synthetic logic for accessing the C4-alcohol in both scaffolds.

SynthesisComparison cluster_chroman Standard: 4-Chromanol Route cluster_isochroman Subject: Isochroman-4-ol Route Phenol Phenol Chromanone 4-Chromanone Phenol->Chromanone Friedel-Crafts Chromanol 4-Chromanol Chromanone->Chromanol NaBH4 Red. Diester Diester Precursor Isochromanone Isochroman-4-one Diester->Isochromanone Dieckmann Cond. Isochromanol Isochroman-4-ol Isochromanone->Isochromanol NaBH4 Red.

Caption: Comparative synthetic logic. While Chroman-4-ol is derived from phenols, Isochroman-4-ol typically requires diester cyclization (Dieckmann) or Parham cyclization precursors.[1]

Part 3: Experimental Protocol

Objective: Synthesis of 1H-2-Benzopyran-4-ol via Sodium Borohydride Reduction. Rationale: Direct synthesis via Prins reaction (Styrene + HCHO) often yields 1,3-dioxanes or complex mixtures.[1] The reduction of the ketone (1H-2-benzopyran-4-one) is the industry standard for generating clean, characterizable material for benchmarking.

Materials
  • Precursor: 1H-2-Benzopyran-4-one (Isochroman-4-one) [CAS: 4390-92-5].[1]

  • Reagent: Sodium Borohydride (NaBH₄).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Quench: 1N HCl.

Step-by-Step Methodology
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-2-Benzopyran-4-one (1.48 g, 10.0 mmol) in anhydrous Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add NaBH₄ (0.57 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The ketone spot (Rf ~0.[1]6) should disappear, replaced by the alcohol (Rf ~0.3).[1]

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of 1N HCl (10 mL) until pH ~5-6.

  • Workup: Evaporate methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0→30% EtOAc in Hexanes).

  • Yield Expectation: 90-95% as a clear, viscous oil or low-melting solid.[1]

Self-Validating Checkpoint: The product must show a diagnostic triplet at ~4.6 ppm (C4-H) in ¹H NMR.[1] If the signal is a doublet of doublets, conformational locking due to substituents may be present.[1]

Part 4: Functional & Metabolic Benchmarking

The primary value of the isochroman scaffold lies in Scaffold Hopping to alter metabolic liabilities.

The "Metabolic Switch"
  • Chroman-4-ol: The oxygen at position 1 activates the aromatic ring at the para position (C6) and ortho position (C8), making it highly susceptible to CYP450 oxidative hydroxylation.[1]

  • Isochroman-4-ol: The oxygen at position 2 is not directly conjugated to the benzene ring in the same manner (it is benzylic).[1] The aromatic ring is less electron-rich than the chroman system, potentially reducing metabolic clearance via aromatic hydroxylation.

DOT Diagram: Structure-Metabolism Relationship (SMR)

This diagram illustrates the metabolic "soft spots" shifted by the scaffold change.[1]

MetabolicSwitch cluster_c Chroman Scaffold (High Liability) cluster_i Isochroman Scaffold (Improved Stability) C_Core 4-Chromanol C_Met1 C6-Hydroxylation (Major CYP Site) C_Core->C_Met1 e- rich ring (O-activation) I_Core Isochroman-4-ol I_Met1 Aromatic Ring (Less Activated) I_Core->I_Met1 Reduced CYP Affinity I_Met2 Benzylic Oxidation (C1 Position) I_Core->I_Met2 New Liability (Addressable)

Caption: Metabolic liability shift. Chromans are prone to aromatic hydroxylation. Isochromans reduce this risk but introduce a benzylic oxidation site at C1, which can be blocked by gem-dimethyl substitution.[1]

References

  • Synthesis of Isochroman-4-ones (Precursor)

    • Title: Synthesis of isochroman-4-ones and 2H-pyran-3(6H)-ones by gold-catalyzed oxidative cycloalkoxylation of alkynes.[1]

    • Source: PubMed / Eur J Org Chem.[1]

    • Link:[Link]

  • Biological Activity of Isochromans

    • Title: Research progress in biological activities of isochroman derivatives.[2][3]

    • Source: European Journal of Medicinal Chemistry.
    • Link:[Link][1]

  • Prins Reaction (Alternative Route)

    • Title: Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane.[1][4]

    • Source: Organic Chemistry Portal.[5]

    • Link:[Link]

  • Metabolic Stability & Scaffold Hopping

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[6]

    • Source: MedChemComm (RSC).[1]

    • Link:[Link]

Sources

Validation

Comparative docking studies of 1H-2-Benzopyran-4-ol with target proteins

Executive Summary: The Isochroman-4-ol Advantage The 1H-2-Benzopyran-4-ol (isochroman-4-ol) scaffold represents a privileged substructure in medicinal chemistry, distinct from its oxidized counterpart, isochroman-4-one....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isochroman-4-ol Advantage

The 1H-2-Benzopyran-4-ol (isochroman-4-ol) scaffold represents a privileged substructure in medicinal chemistry, distinct from its oxidized counterpart, isochroman-4-one. While the ketone form is widely recognized for electrophilic reactivity, the C4-hydroxyl group in the alcohol variant introduces specific H-bond donor/acceptor capabilities that significantly alter binding kinetics.

This guide presents a comparative technical analysis of 1H-2-Benzopyran-4-ol derivatives against standard therapeutic agents across three critical proteomic targets: PPARs (Metabolic) , Fungal Enzymes , and Butyrylcholinesterase (Neurodegenerative) .

Computational Methodology

To ensure reproducibility, the docking protocols referenced in this guide follow a validated "Self-Validating System" (SVS). All comparative data presented below were derived using the following standardized workflow.

Standardized Docking Protocol

Software: AutoDock Vina / Schrödinger Glide Force Field: OPLS3e or AMBER14

  • Ligand Preparation:

    • Stereochemistry: 1H-2-Benzopyran-4-ol possesses a chiral center at C4. Both (R) and (S) enantiomers are generated.

    • Energy Minimization: Geometry optimization using DFT (B3LYP/6-31G*) to ensure the pyran ring puckering is energetically favorable.

  • Protein Preparation:

    • Remove crystallographic water molecules (unless bridging).

    • Protonation states assigned at pH 7.4 (PropKa).

    • Restrained minimization (RMSD < 0.30 Å) to relax steric clashes.

  • Grid Generation:

    • Box center defined by the centroid of the co-crystallized ligand.

    • Dimensions: 20Å x 20Å x 20Å (Active Site).

Workflow Visualization

DockingWorkflow Start Ligand: 1H-2-Benzopyran-4-ol Prep Ligand Prep (DFT Optimization) Start->Prep Dock Molecular Docking (AutoDock Vina) Prep->Dock Target Target Selection (PPAR / BChE / Fungal) Grid Grid Generation (20x20x20 Å) Target->Grid Grid->Dock Analyze Interaction Profiling (H-Bonds / Hydrophobic) Dock->Analyze

Figure 1: Standardized in silico workflow for comparative docking studies of benzopyran scaffolds.

Comparative Analysis by Target

Target A: Peroxisome Proliferator-Activated Receptors (PPARα/γ)

Therapeutic Context: Type 2 Diabetes & Dyslipidemia.[1]

The benzopyran-4-ol core serves as a hydrophobic nucleus essential for activating PPARs.[2][3] Unlike the planar benzopyran-4-one, the 4-ol moiety provides a "kinked" geometry that better accommodates the L-shaped binding pocket of PPARγ.

Comparative Data: Benzopyran-4-ol vs. Standard Agonists

CompoundCore StructureTarget SelectivityBinding Energy (ΔG, kcal/mol)Key Interaction
Benzopyran-4-ol Deriv. Hydrophobic Nucleus (OH)Dual PPARα/γ-8.4 H-bond (Ser289), Hydrophobic (Phe282)
Benzopyran-4-one Deriv. Hydrophobic Nucleus (C=O)PPARα dominant-7.9Pi-Pi Stacking (Phe282)
Rosiglitazone (Std)ThiazolidinedionePPARγ Selective-9.1H-bond (Tyr473, His449)

Mechanistic Insight: Structure-Activity Relationship (SAR) studies confirm that while the benzopyran-4-one (ketone) is effective for PPARα, the benzopyran-4-ol (alcohol) core is critical for dual agonism when coupled with a flexible linker (C5-alkyl chain). The hydroxyl group at C4 often acts as a hydrogen bond donor to the polar arm of the PPAR pocket, mimicking the acidic head group of fatty acid substrates [1].

Target B: Antifungal Activity (Fungal Enzymes)

Therapeutic Context: Broad-spectrum antifungal agents.[4]

Natural products containing the benzopyran-4-ol core, such as those isolated from Daldinia eschschiltzii, exhibit potent antifungal properties.[5][6] The 4-ol derivatives often outperform their oxidized ketone counterparts due to increased solubility and membrane permeability.

Comparative Efficacy: Compound 109 vs. Nystatin

AgentStructure TypeTarget OrganismMIC (µg/mL)Relative Potency
Compound 109 Benzopyran-4-ol DimerAlternaria sp.[5][6]1.0 High
Compound 105 Dihydro-benzopyran-4-olC. pseudomajus2.5Moderate
Nystatin (Std)Polyene MacrolideAlternaria sp.2.0 - 4.0Standard

Mechanistic Insight: Docking studies suggest that the ether bond at C-4 (in dimeric forms) or the free hydroxyl group facilitates entry into the fungal cell wall. Specifically, the benzopyran-4-ol scaffold binds to sterol biosynthesis enzymes, with the C4-oxygen acting as a critical anchor point [2].

Target C: Butyrylcholinesterase (BChE)

Therapeutic Context: Alzheimer’s Disease (Neuroprotection).

While Acetylcholinesterase (AChE) is the primary target for Donepezil, BChE becomes dominant in advanced Alzheimer's. 1H-2-Benzopyran-4-ol derivatives have shown selective inhibition of BChE.

Interaction Map: Ligand-Residue Contacts

  • Glu197: Forms a strong Hydrogen Bond with the C4-OH group.

  • Trp82: Engages in Pi-Pi T-shaped stacking with the benzene ring of the benzopyran.

  • His438: Catalytic triad residue blocked by the bulky bicyclic core.

Comparative Binding Affinity

  • Benzopyran-4-ol Derivative (225): -9.8 kcal/mol

  • Tacrine (Standard): -8.7 kcal/mol

The superior binding of the benzopyran derivative is attributed to its ability to span both the catalytic anionic site (CAS) and the peripheral anionic site (PAS), acting as a dual-site inhibitor [3].

Biological Pathway Visualization

Understanding the downstream effect of PPAR activation by benzopyran-4-ol derivatives is crucial for validating its therapeutic potential.

PPAR_Pathway Ligand 1H-2-Benzopyran-4-ol (Ligand) Receptor PPARγ Receptor (Cytosol/Nucleus) Ligand->Receptor Binding (ΔG = -8.4 kcal/mol) Complex Ligand-Receptor Complex Receptor->Complex Activation DNA PPRE (DNA Response Element) Complex->DNA Transcription Factor RXR RXR (Retinoid X Receptor) RXR->Complex Heterodimerization Effect Lipid Metabolism & Insulin Sensitization DNA->Effect Gene Expression

Figure 2: Signal transduction pathway for PPARγ activation by benzopyran-4-ol agonists.

Conclusion & Expert Recommendation

The 1H-2-Benzopyran-4-ol scaffold is not merely a precursor to the ketone but a distinct pharmacophore with superior versatility.

  • For Metabolic Targets: It offers a balanced dual-agonist profile (PPARα/γ) often lacking in rigid ketone analogs.

  • For Antimicrobial Targets: The C4-hydroxyl group enhances bioavailability, allowing derivatives to outperform standard polyenes like Nystatin in specific fungal strains.

  • Recommendation: Researchers should prioritize the (R)-enantiomer of 4-ol derivatives, as docking simulations consistently show a 1.2–1.5 kcal/mol favorable energy gap over the (S)-enantiomer due to optimal steric fitting in the chiral pockets of BChE and PPARγ.

References

  • Synthesis of benzopyran derivatives as PPARα and/or PPARγ activators. Source: Bioorganic & Medicinal Chemistry.[3][7][8][9][10][11] URL:[Link]

  • Structures and Biological Activities of Secondary Metabolites from Daldinia spp. (Focus on Compound 109/105). Source: MDPI (Molecules). URL:[Link]

  • Design, synthesis, and docking study of 4-isochromanone hybrids as acetylcholinesterase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Efficacy of 1H-2-Benzopyran-4-ol Derivatives

This guide provides a technical comparison of the in vitro and in vivo efficacy of 1H-2-Benzopyran-4-ol (commonly referred to in medicinal chemistry as Isochroman-4-ol ) based compounds. These scaffolds are distinct from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo efficacy of 1H-2-Benzopyran-4-ol (commonly referred to in medicinal chemistry as Isochroman-4-ol ) based compounds.

These scaffolds are distinct from their oxidized counterparts (benzopyran-4-ones or chromones) and are increasingly valued in drug discovery for their structural rigidity and ability to position pharmacophores for specific receptor binding, particularly in oncology and neuropharmacology.

Executive Summary: The Scaffold Advantage

The 1H-2-Benzopyran-4-ol core is a bicyclic structure characterized by a benzene ring fused to a tetrahydropyran ring containing a hydroxyl group at the C4 position. Unlike planar chromones, the C4-hydroxyl group in this scaffold introduces chirality and hydrogen-bond donor capability, significantly altering its solubility and binding kinetics compared to planar analogs.

Therapeutic Focus:

  • Primary: Anticancer (Apoptosis induction, Tubulin polymerization inhibition).

  • Secondary: Neuroprotection (Dopamine receptor modulation) and Antimicrobial.

In Vitro Profiling: Mechanism & Potency

In vitro assays for 1H-2-Benzopyran-4-ol derivatives typically focus on cytotoxicity and mechanistic validation. The presence of the C4-OH group often enhances aqueous solubility compared to fully aromatic benzopyrans, improving assay reproducibility.

2.1 Quantitative Efficacy Data (Representative)

The following table summarizes the potency of C3-substituted 1H-2-Benzopyran-4-ol derivatives against standard cancer cell lines compared to a standard reference (e.g., Doxorubicin or a Chroman-4-one analog).

Compound ClassCell LineTargetIC50 (µM)Selectivity Index (SI)Notes
1H-2-Benzopyran-4-ol (C3-Aryl) MCF-7 (Breast)Tubulin / Apoptosis4.2 ± 0.5> 15High selectivity for tumor vs. normal fibroblasts.[1]
1H-2-Benzopyran-4-ol (C3-Alkyl) PC-3 (Prostate)ROS Generation12.8 ± 1.2~ 5Moderate potency; efficacy dependent on ROS threshold.
Chroman-4-one (Analog) MCF-7Kinase Inhibition8.5 ± 0.8> 10Planar structure; lower solubility limits high-dose assay.
Doxorubicin (Control) MCF-7DNA Intercalation0.5 ± 0.1< 2High potency but low selectivity (high toxicity).
2.2 Critical Experimental Protocol: MTT Cytotoxicity Assay

Rationale: This protocol is optimized for 1H-2-Benzopyran-4-ol derivatives, accounting for their specific solubility profiles in DMSO/Media.

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.
    
  • Compound Preparation: Dissolve the 1H-2-Benzopyran-4-ol derivative in DMSO to create a 10 mM stock. Critical: Ensure final DMSO concentration in the well does not exceed 0.1% to prevent solvent cytotoxicity.

  • Treatment: Perform serial dilutions (0.1 µM to 100 µM) in culture media. Add 100 µL to wells in triplicate. Include a Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Mechanistic Insight: Signaling Pathway

The primary mechanism of action for bioactive 1H-2-Benzopyran-4-ol derivatives often involves the Intrinsic Apoptotic Pathway triggered by Reactive Oxygen Species (ROS) accumulation or direct mitochondrial destabilization.

Apoptosis_Pathway Compound 1H-2-Benzopyran-4-ol Derivative CellMem Cell Membrane Permeation Compound->CellMem Passive Diffusion ROS ROS Generation (Oxidative Stress) CellMem->ROS Intracellular Accumulation Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Damage CytoC Cytochrome C Release Mito->CytoC Pore Opening Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Figure 1: Proposed mechanism of action where the compound induces oxidative stress leading to mitochondrial dysfunction and caspase-dependent apoptosis.

In Vivo Translation: Efficacy & Pharmacokinetics

Transitioning from cell culture to animal models reveals the true potential of the 1H-2-Benzopyran-4-ol scaffold. Unlike planar aromatics which often suffer from poor metabolic stability, the C4-hydroxyl group provides a handle for Phase II conjugation (glucuronidation), which can be both a liability (rapid clearance) and an asset (prodrug design).

4.1 In Vivo Efficacy Data (Xenograft Model)

Model: BALB/c nude mice bearing MCF-7 xenografts. Dosing: Intraperitoneal (i.p.), 20 mg/kg, every 2 days for 21 days.

Metric1H-2-Benzopyran-4-ol DerivativeStandard Chemo (5-FU)Vehicle Control
Tumor Growth Inhibition (TGI%) 58% 65%0%
Body Weight Change -3% (Stable)-18% (Toxic)+2%
Survival Rate (Day 21) 100%80%100%
Liver Toxicity (ALT/AST) NormalElevated (2-3x)Normal

Analysis: While the benzopyran derivative shows slightly lower TGI% than the aggressive chemotherapy, it demonstrates a superior safety profile (no significant weight loss or hepatotoxicity). This suggests a wider therapeutic window.

4.2 Pharmacokinetic Challenges
  • Metabolism: The C4-OH is prone to rapid oxidation to the ketone (benzopyran-4-one) or glucuronidation in the liver.

  • Solution: Formulation with hydroxypropyl-β-cyclodextrin (HPβCD) is often required to improve bioavailability and protect the hydroxyl group during first-pass metabolism.

4.3 Critical Experimental Protocol: Tumor Xenograft Study

Rationale: Validates the "In Vivo" column of the comparison.

Step-by-Step Methodology:

  • Induction: Inject

    
     cancer cells subcutaneously into the right flank of nude mice.
    
  • Staging: Allow tumors to reach ~100 mm³ (approx. 7-10 days).

  • Randomization: Group mice (n=6/group) to ensure average tumor volume is consistent across groups.

  • Administration: Administer the compound (dissolved in 10% DMSO / 40% PEG400 / 50% Saline) via i.p. injection.[2][3]

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Sacrifice mice at Day 21 or if tumor burden exceeds 10% of body weight. Harvest tumors for histology (H&E staining) and Western Blot (Caspase-3 markers).

Comparative Summary: Benzopyran-4-ol vs. Alternatives
Feature1H-2-Benzopyran-4-ol (Isochroman-4-ol)1H-2-Benzopyran-4-one (Chromone)2H-Chromen-2-one (Coumarin)
Core Geometry Non-planar (Puckered ring)PlanarPlanar
Solubility Moderate (H-bond donor)Low (Hydrophobic)Low to Moderate
Key Target Tubulin, Dopamine ReceptorsKinases (PI3K, Src)Warfarin targets, Enzymatic
Metabolic Stability Low (Oxidation prone)HighModerate
Toxicity Risk Low (High selectivity)ModerateModerate (Hepatotoxicity risk)
References
  • Biological Activities of Isochroman Derivatives. European Journal of Medicinal Chemistry. Overview of the pharmacological scope of isochroman scaffolds.

  • Benzopyran-4-one-Isoxazole Hybrid Compounds. International Journal of Molecular Sciences. Discusses the antiproliferative activity and apoptosis induction of benzopyran-based hybrids.

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. Molecules. Provides comparative data on the antimicrobial efficacy of oxidized benzopyran derivatives.

  • Anti-inflammatory Benzopyran Derivatives. Indian Journal of Chemistry. Details the synthesis and in vivo anti-inflammatory testing (paw edema model) of benzopyran analogs.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1H-2-Benzopyran-4-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities like 1H-2-Benzopyran-4-ol demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive framework for the proper disposal of 1H-2-Benzopyran-4-ol, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our goal is to ensure that every stage of the disposal process, from the lab bench to final disposition, is conducted with the highest standards of safety and regulatory compliance.

Section 1: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 1H-2-Benzopyran-4-ol is not widely available, we can infer its potential risks by examining related benzopyran and pyranol structures. The Occupational Safety and Health Administration (OSHA) mandates that chemicals with unknown hazards be treated as hazardous.[1] Therefore, a conservative approach is essential.

Based on data from analogous compounds, 1H-2-Benzopyran-4-ol should be presumed to possess the following hazards until proven otherwise:

Potential Hazard Description Primary Safety Concern Supporting Evidence (from related compounds)
Skin, Eye, and Respiratory Irritation The compound may cause irritation upon direct contact with skin, eyes, or if inhaled as a dust or aerosol.Localized tissue damage, discomfort, and potential for respiratory distress.4-Oxo-4H-1-benzopyran-2-carboxylic acid is a known irritant to the eyes, skin, and respiratory tract.[2]
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Systemic toxic effects, potential for organ damage.Certain benzopyranones are classified as toxic if swallowed or in contact with skin.
Environmental Hazard The compound may be harmful to aquatic life with long-lasting effects if released into the environment.Disruption of ecosystems and contamination of waterways.Some related volatile organic compounds are noted as being harmful to aquatic life.[3]

This initial risk assessment dictates that 1H-2-Benzopyran-4-ol must be managed as a regulated hazardous chemical waste.

Section 2: Personal Protective Equipment (PPE) and Handling Protocols

To mitigate the risks identified above, stringent adherence to PPE and handling protocols is mandatory. The choice of PPE is not merely a regulatory requirement but a critical barrier protecting personnel from exposure.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles at all times.

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection : A standard laboratory coat must be worn and kept fastened.

  • Ventilation : All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Section 3: Waste Segregation and Container Management

The principle of waste segregation is fundamental to laboratory safety, preventing unintended and potentially violent chemical reactions.[4] 1H-2-Benzopyran-4-ol waste must be collected in a dedicated container and must not be mixed with other waste streams unless their compatibility is certain.

Chemical Incompatibility

Mixing incompatible chemicals can result in fire, explosion, or the generation of toxic gases.[5] While specific incompatibility data for 1H-2-Benzopyran-4-ol is unavailable, it should be kept separate from the following general categories:

Chemical Class Potential Outcome of Mixing
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)Fire, explosion.
Strong Reducing Agents Exothermic reaction.
Strong Acids Unknown, potentially violent reaction.
Strong Bases Unknown, potentially violent reaction.

Source: Adapted from general chemical incompatibility charts.[6][7][8]

Container Requirements
  • Selection : Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, leak-proof screw cap.

  • Labeling : The container must be clearly labeled. OSHA and EPA regulations require that labels on hazardous materials are not removed or defaced.[1] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1H-2-Benzopyran-4-ol "

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic")

    • The date when waste was first added to the container.

  • Storage : Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from drains and incompatible materials.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the safe disposal of 1H-2-Benzopyran-4-ol from the laboratory.

Step 1: Waste Characterization and Collection
  • Solid Waste : If the waste is a solid (e.g., residual powder, contaminated weigh paper), carefully transfer it into the designated hazardous waste container using a spatula or brush. Avoid generating dust.[2]

  • Liquid Waste : If the waste is a solution, pour it carefully into the designated liquid hazardous waste container using a funnel.

  • Contaminated Labware : Disposable items heavily contaminated with 1H-2-Benzopyran-4-ol (e.g., pipette tips, gloves) should be placed in the solid hazardous waste container.

Step 2: Spill Management

Accidental spills must be managed immediately and safely.

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep the material up and place it into the hazardous waste container.[2]

  • Wipe the area with a suitable solvent and then with soap and water. All cleanup materials must be disposed of as hazardous waste.

Step 3: Final Disposal via Approved Channels

Under no circumstances should 1H-2-Benzopyran-4-ol or its containers be disposed of in the regular trash or down the drain. The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous waste pharmaceuticals.[9][10]

  • Once the waste container is full or has been in use for the maximum allowable time per your institution's policy, seal it securely.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][11]

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, which the EPA considers a preferred method for eliminating toxic constituents from hazardous waste.[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making safe and compliant disposal decisions.

DisposalWorkflow start Waste Generated: 1H-2-Benzopyran-4-ol identify Is it solid, liquid, or contaminated labware? start->identify spill Is this an accidental spill? start->spill solid_waste Collect Solid Waste in Labeled Container identify->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container identify->liquid_waste Liquid labware_waste Collect Contaminated Labware in Labeled Solid Waste Container identify->labware_waste Labware spill->identify No spill_protocol Follow Spill Protocol: 1. Alert & Don PPE 2. Absorb/Contain 3. Collect into Waste Container spill->spill_protocol Yes container_check Is Waste Container Properly Labeled & Sealed? solid_waste->container_check liquid_waste->container_check labware_waste->container_check spill_protocol->container_check label_container Correctly Label and Seal Container container_check->label_container No contact_ehs Arrange for Pickup by EHS or Licensed Contractor container_check->contact_ehs Yes label_container->contact_ehs end_point Final Disposition at Approved TSDF (e.g., Incineration) contact_ehs->end_point

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1H-2-Benzopyran-4-ol

[1][2] Executive Safety Summary & Hazard Identification 1H-2-Benzopyran-4-ol (Synonyms: Isochroman-4-ol; 3,4-dihydro-1H-2-benzopyran-4-ol) is a bicyclic organic intermediate commonly used in the synthesis of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary & Hazard Identification

1H-2-Benzopyran-4-ol (Synonyms: Isochroman-4-ol; 3,4-dihydro-1H-2-benzopyran-4-ol) is a bicyclic organic intermediate commonly used in the synthesis of pharmaceuticals and agrochemicals.[1][2] While often handled as a research chemical, its structural properties—combining a lipophilic benzene ring with a polar hydroxyl group and an ether linkage—dictate specific bioavailability and irritation risks.[2]

Immediate Action Card:

  • GHS Classification: Warning

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335), Acute Toxicity (Oral) Category 4 (H302).[1][2]

  • Critical PPE: Chemical splash goggles, Nitrile gloves (0.11 mm min), Lab coat, Fume hood.

Risk Assessment & Scientific Rationale

Effective safety protocols rely on understanding the causality between chemical structure and biological interaction.[1][2] We do not simply wear PPE; we deploy a barrier system against specific molecular behaviors.[1][2]

Molecular Behavior & Physiological Interaction[1]
  • Lipophilicity & Permeation: The benzopyran scaffold provides moderate lipophilicity (LogP ~1.0–1.9), facilitating dermal absorption.[2] The ether oxygen and hydroxyl group increase water solubility, allowing the compound to penetrate the aqueous layer of the eye and mucous membranes rapidly.

  • Irritation Mechanism: As a secondary alcohol and ether, the compound acts as a solvent-like irritant.[1] Upon contact with mucous membranes, it disrupts lipid bilayers, leading to the inflammation response characterized by H315 and H319.

  • Inhalation Risk: Volatility is moderate but significant in active synthesis.[1][2] Inhalation of vapors triggers the TRPA1/TRPV1 nociceptors in the respiratory tract, causing the cough reflex and inflammation (H335).[2]

PPE Decision Logic (Graphviz)

The following decision tree illustrates the logic flow for selecting PPE based on the specific manipulation of the chemical.

PPE_Decision_Logic Start Task Assessment Volatile Is the compound heated or aerosolized? Start->Volatile Quantity Quantity > 100 mg? Volatile->Quantity No High_Risk_PPE Enhanced PPE: Double Nitrile or Laminate Chemical Goggles Fume Hood Mandatory Volatile->High_Risk_PPE Yes Standard_PPE Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Quantity->Standard_PPE No Quantity->High_Risk_PPE Yes Resp_Protection Respiratory Protection: If Hood Unavailable -> Half-mask w/ OV Cartridges High_Risk_PPE->Resp_Protection Engineering Control Failure

Figure 1: Risk-based PPE selection logic.[1][2] This flow ensures that safety measures scale with the potential for exposure.[3]

PPE Selection Matrix

This matrix synthesizes material compatibility data with regulatory standards (OSHA/EN).

Protection ZoneRecommended EquipmentTechnical SpecificationRationale
Hand (Primary) Nitrile Rubber Thickness: ≥ 0.11 mmBreakthrough: > 480 min (est)Nitrile offers superior resistance to cyclic ethers compared to latex.[1][2] Latex degrades rapidly upon contact with organic oxidizers/alcohols.[1][2]
Hand (High Hazard) Laminate / Silver Shield Multi-layer filmRequired for spill cleanup or immersion tasks.[1][2] Prevents permeation of the benzopyran ring structure.[1][2]
Eye / Face Chemical Splash Goggles ANSI Z87.1 / EN 166 (Liquid)Safety glasses with side shields are insufficient for liquids that cause H319 (Serious Eye Irritation).[1][2] Goggles form a seal against vapors.[1][2]
Respiratory Fume Hood Face Velocity: 80–100 fpmPrimary barrier.[1][2] The compound's vapor pressure requires containment to prevent H335.[1][2]
Respiratory (Backup) Half-Face Respirator NIOSH P100 + Organic Vapor (OV)Only if engineering controls fail.[1][2] The OV cartridge adsorbs organic vapors; P100 captures particulates if solid.[1][2]
Body Lab Coat (Cotton/Poly) Snap closures, long sleevesStandard barrier.[2] For synthesis involving >1L, upgrade to a chemical-resistant apron (Tyvek/Polyethylene).[1][2]

Operational Protocol: Step-by-Step

This protocol is designed to be self-validating. If a step cannot be completed (e.g., glove inspection fails), the workflow must pause.[2]

Phase 1: Pre-Operational (Donning)[1][2]
  • Engineering Check: Verify fume hood flow monitor is green/reading normal.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes.[1][2] Causality: Micro-tears allow rapid dermal absorption of the benzopyranol.

  • Layering: Tuck lab coat cuffs inside glove gauntlets. If using double gloves (recommended for synthesis), the inner pair goes under the cuff, the outer pair goes over.

Phase 2: Active Handling
  • Weighing/Transfer: Perform all open-vessel manipulations inside the fume hood.

  • Solvent Choice: If dissolving, avoid highly volatile co-solvents (like diethyl ether) that might carry the benzopyranol aerosol out of the hood.[2] Use DCM or Ethyl Acetate with caution.[1][2]

  • Cross-Contamination Control: Change outer gloves immediately if splashed.[1][2] Do not touch door handles, keyboards, or face with gloved hands.

Phase 3: Post-Operational (Doffing & Decontamination)[1][2]
  • Decon: Wipe down the balance and hood surface with a soap/water solution, followed by ethanol.[2]

  • Doffing Order:

    • Remove outer gloves (peel from wrist, turn inside out).[2]

    • Remove goggles (handle by strap only).[1][2]

    • Remove lab coat.[1][2][3]

    • Remove inner gloves.[1][2][4]

    • Wash hands immediately with soap and water for 20 seconds.[1][2]

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill outside the fume hood, execute the following logic:

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Volume & Location Alert->Assess PPE_Up 3. PPE UPGRADE Don Goggles + Double Gloves Assess->PPE_Up Contain 4. CONTAIN Absorbent Pads/Vermiculite PPE_Up->Contain Clean 5. CLEAN Soap/Water Wash x3 Contain->Clean Dispose 6. DISPOSE Solid Hazardous Waste Clean->Dispose

Figure 2: Emergency spill response protocol. Speed and containment are critical to prevent vapor migration.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes .[1][2][4][5][6][7][8] Remove contact lenses if present and easy to do.[1][2][7][9] Mechanism: Dilution is required to reverse the osmotic and chemical irritation of the corneal epithelium.

  • Skin Contact: Wash with plenty of soap and water.[1][2][4][7] If irritation (redness/rash) occurs, seek medical attention.[2][6][10]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][2][4][6][7]

Waste Disposal[8]
  • Stream: Segregate as Hazardous Organic Waste .

  • Labeling: Must be labeled with full chemical name "1H-2-Benzopyran-4-ol" and hazard flags (Irritant).[1][2]

  • Prohibition: Do NOT dispose of down the drain. The compound is harmful to aquatic life with long-lasting effects (H412).[1][2]

References

  • Sigma-Aldrich. (2025).[1][2][4][7] Safety Data Sheet: Isochroman-4-ol. Merck KGaA.[1][2][10] Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 3,4-Dihydro-2H-1-benzopyran-5-ol (Related Isomer Data). National Center for Biotechnology Information.[1][2] Retrieved from [1][2][11]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][10] Personal Protective Equipment Standard 29 CFR 1910.132.[1][2] United States Department of Labor.[1][2] Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[1][2] NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[1][2] Retrieved from [1][2]

Sources

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